Nnmt-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H34ClN7O |
|---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
[4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C34H34ClN7O/c1-20-4-9-30-24(10-20)14-31(40(30)18-23-5-7-27(35)8-6-23)32-15-29(42-28(16-36)12-22(3)39-42)19-41(32)34(43)26-13-25-11-21(2)38-33(25)37-17-26/h4-14,17,29,32H,15-16,18-19,36H2,1-3H3,(H,37,38) |
InChI Key |
LJMIMBZGIMDSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C3CC(CN3C(=O)C4=CN=C5C(=C4)C=C(N5)C)N6C(=CC(=N6)C)CN)CC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NNMT Inhibition in Obesity: A Technical Guide to IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of the Nicotinamide N-Methyltransferase (NNMT) inhibitor, referred to herein as IN-3, in the context of obesity. The primary focus of available research is on the small molecule 5-amino-1-methylquinolinium (5-amino-1MQ), which is a potent NNMT inhibitor. This document will detail the molecular pathways, present quantitative preclinical data, and outline the experimental protocols used to elucidate its anti-obesity effects.
Executive Summary
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator of cellular metabolism and energy homeostasis.[1][2] Elevated expression of NNMT is observed in the adipose tissue and liver of obese and diabetic individuals.[3][4][5] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[6] This process can limit the availability of nicotinamide for the NAD+ salvage pathway, thereby impacting cellular energy metabolism.[4][6]
The NNMT inhibitor IN-3 (exemplified by 5-amino-1MQ) represents a promising therapeutic strategy for obesity. By blocking NNMT, these inhibitors prevent the consumption of nicotinamide and SAM, leading to increased intracellular levels of NAD+ and SAM.[2][7] This, in turn, enhances energy expenditure, suppresses lipogenesis, and leads to a reduction in body weight and fat mass without affecting food intake.[1][6][7] Preclinical studies in diet-induced obese (DIO) mice have demonstrated significant weight loss, reduced adiposity, and improved metabolic parameters following treatment with NNMT inhibitors.[1][7][8]
Mechanism of Action: Signaling Pathways
The anti-obesity effects of NNMT inhibition are mediated through a multi-faceted mechanism involving the modulation of key cellular energy sensors and metabolic pathways.
The Central Role of NNMT in Adipocyte Metabolism
In adipocytes, NNMT acts as a metabolic brake, slowing down fat metabolism.[1] By inhibiting NNMT, IN-3 effectively releases this brake. The core mechanism revolves around the conservation of two crucial co-factors: NAD+ and SAM.
-
Increased NAD+ Bioavailability and SIRT1 Activation: By preventing the methylation of nicotinamide, NNMT inhibitors increase its availability for the NAD+ salvage pathway.[6] This leads to elevated intracellular NAD+ levels.[7] NAD+ is a critical coenzyme for numerous metabolic reactions and is an essential activator of Sirtuin 1 (SIRT1), a key regulator of metabolic processes.[6] Activated SIRT1 can then modulate the expression of genes involved in enhancing energy expenditure.[6]
-
Enhanced SAM Levels and Epigenetic Regulation: The inhibition of NNMT also leads to an increase in the intracellular concentration of SAM, the universal methyl donor.[2][3][7] This elevated SAM can influence histone methylation patterns, leading to changes in the expression of genes that regulate energy expenditure.[3]
-
Polyamine Flux and Energy Expenditure: Increased SAM levels have been shown to upregulate the activity of enzymes involved in the polyamine pathway, such as ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT).[3] This increased polyamine flux is a metabolically demanding process that contributes to increased cellular energy expenditure.[3]
The following diagram illustrates the proposed signaling pathway of NNMT inhibition in an adipocyte.
References
- 1. biocompare.com [biocompare.com]
- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 6. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Nnmt-IN-3: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and preclinical development of Nnmt-IN-3, a potent and selective small molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT). This compound, also identified as compound 14 in its primary publication, emerged from an innovative "Peptide-to-Small Molecule" lead generation strategy. This whitepaper details the discovery process, from the initial identification of a high-affinity macrocyclic peptide inhibitor to the pharmacophore-guided design and optimization of this compound. It includes a compilation of its inhibitory potency, the experimental protocols for its synthesis and biological evaluation, and visualizations of the underlying scientific workflows and its mechanistic context. This guide is intended to serve as a detailed resource for researchers in the fields of drug discovery, oncology, and metabolic diseases who are interested in the therapeutic potential of NNMT inhibition.
Introduction
Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine-containing compounds.[1] Elevated NNMT expression has been implicated in the pathophysiology of various diseases, including cancer, metabolic disorders, and liver diseases, making it an attractive therapeutic target.[1][2] The development of potent and selective NNMT inhibitors is crucial for validating its therapeutic potential and for elucidating its complex biological roles.[3] this compound is a novel small molecule inhibitor of NNMT that has demonstrated high potency in both biochemical and cellular assays.[4] Its discovery represents a successful application of a pharmacophore-guided strategy to translate the binding characteristics of a macrocyclic peptide into a drug-like small molecule.[4]
Discovery and Development of this compound
The discovery of this compound followed a structured, multi-step "Peptide-to-Small Molecule" approach, designed to leverage the high affinity and specificity of macrocyclic peptides for generating small molecule leads.[4]
Initial Hit Finding: Macrocyclic Peptide Inhibitor
The initial phase involved the screening of a peptide display library to identify high-affinity macrocyclic peptide binders to NNMT. This led to the discovery of a macrocyclic peptide, designated as peptide 1 , which exhibited good enzymatic inhibitory activity against NNMT.[4] However, this peptide lacked cell-based activity, likely due to poor membrane permeability.[4]
Pharmacophore-Guided De Novo Design
To translate the peptide's inhibitory properties into a cell-permeable small molecule, a pharmacophore model was generated based on the binding mode of the macrocyclic peptide. This model guided the de novo design of small molecule scaffolds that mimic the key interaction points of the peptide with the NNMT active site.[4]
Structure-Based Optimization
The initial small molecule hits underwent extensive structure-based optimization. This iterative process of chemical synthesis and biological testing led to the identification of This compound (compound 14) as a highly potent and cell-active inhibitor of NNMT.[4]
Discovery and Optimization Workflow of this compound
References
- 1. scribd.com [scribd.com]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Nnmt-IN-3: A Potent Regulator of Cellular Metabolism – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) is a key enzyme in cellular metabolism, primarily involved in the regulation of the S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+) pools. Its dysregulation has been implicated in a range of pathologies, including metabolic disorders and cancer. Nnmt-IN-3 has emerged as a highly potent and selective small molecule inhibitor of NNMT, offering a valuable tool for investigating the therapeutic potential of NNMT inhibition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its role in modulating cellular signaling pathways.
Introduction to NNMT and its Role in Cellular Metabolism
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1][2] This enzymatic reaction is a critical node in cellular metabolism, influencing several interconnected pathways:
-
One-Carbon Metabolism: By consuming SAM, NNMT directly impacts the cellular methylation potential. The ratio of SAM to SAH is a critical determinant of the activity of numerous methyltransferases involved in the methylation of DNA, RNA, histones, and other proteins, thereby playing a crucial role in epigenetic regulation.[2][3]
-
NAD+ Metabolism: NNMT utilizes nicotinamide, a primary precursor for the salvage pathway of NAD+ synthesis. By converting NAM to 1-MNA, NNMT can influence the intracellular levels of NAD+, a vital coenzyme for a multitude of redox reactions and a substrate for NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[4][5]
Elevated NNMT expression has been observed in various cancers and is associated with poor prognosis.[6] Overexpression of NNMT can lead to a "methyl sink" effect, depleting SAM levels and causing global hypomethylation, which can contribute to tumorigenesis.[7] Furthermore, alterations in NAD+ levels due to NNMT activity can impact cellular energy homeostasis and signaling pathways that are critical for cancer cell proliferation and survival.[4]
This compound: A Potent and Selective NNMT Inhibitor
This compound, also known as compound 14 from the work of Yoshida et al. (2022), is a potent and selective inhibitor of NNMT.[7][8] Its development provides a powerful chemical probe to dissect the complex roles of NNMT in both normal physiology and disease states.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized in both cell-free and cell-based assays.[7][8][9]
| Assay Type | IC50 | Reference |
| Cell-free (Enzymatic) | 1.1 nM | [9] |
| Cell-based | 0.40 µM | [7][8] |
Experimental Protocols
Detailed experimental protocols for evaluating the activity of this compound are crucial for reproducible research. The following sections outline the general methodologies for cell-free and cell-based NNMT inhibition assays.
Cell-Free NNMT Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified NNMT.
Principle: The assay quantifies the production of a reaction product, typically SAH or 1-MNA, in the presence and absence of the inhibitor.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound
-
Detection reagents (e.g., luminescence-based or fluorescence-based kits for SAH or 1-MNA detection)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the NNMT enzyme and the inhibitor solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of SAM and NAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution provided in the detection kit.
-
Add the detection reagents and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell-Based NNMT Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit NNMT activity within a cellular context.
Principle: The assay typically measures the accumulation of 1-MNA in the cell culture medium or cell lysate after treatment with the inhibitor.
Materials:
-
A suitable cell line with detectable NNMT activity (e.g., HEK293, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (if measuring intracellular 1-MNA)
-
LC-MS/MS system for 1-MNA quantification
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Collect the cell culture medium and/or lyse the cells.
-
Quantify the concentration of 1-MNA in the collected samples using a validated LC-MS/MS method.
-
Determine the percent inhibition of 1-MNA production for each inhibitor concentration relative to a vehicle-treated control.
-
Calculate the cell-based IC50 value.
Signaling Pathways Regulated by NNMT Inhibition with this compound
By inhibiting NNMT, this compound is expected to modulate key signaling pathways that are dependent on SAM and NAD+ availability. While direct studies on the signaling effects of this compound are still emerging, the known functions of NNMT allow for the formulation of a logical framework for its potential downstream effects.
The NNMT-SAM-Epigenetic Axis
Inhibition of NNMT by this compound is predicted to increase the intracellular SAM pool. This can lead to alterations in the epigenetic landscape.
Caption: Inhibition of NNMT by this compound increases SAM availability for methyltransferases.
The NNMT-NAD+-Sirtuin Axis
By preventing the consumption of nicotinamide, this compound can potentially increase the intracellular NAD+ pool, thereby activating NAD+-dependent enzymes like sirtuins.
Caption: this compound can enhance NAD+ levels by blocking NAM consumption, activating sirtuins.
Experimental Workflow for Investigating Downstream Effects
A general workflow to investigate the impact of this compound on cellular metabolism and signaling is outlined below.
Caption: Workflow for analyzing the effects of this compound on cellular metabolism.
Conclusion
This compound is a powerful and selective inhibitor of NNMT that serves as an invaluable tool for the scientific community. Its ability to modulate the critical metabolic nodes of SAM and NAD+ metabolism makes it a promising candidate for further investigation in the context of cancer, metabolic diseases, and other pathologies associated with NNMT dysregulation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise molecular mechanisms and therapeutic potential of this compound. As research progresses, a deeper understanding of the downstream consequences of NNMT inhibition will undoubtedly emerge, paving the way for novel therapeutic strategies.
References
- 1. NNMT promotes the progression of intrahepatic cholangiocarcinoma by regulating aerobic glycolysis via the EGFR-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NNMT activation can contribute to the development of fatty liver disease by modulating the NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2025129168A1 - Triazolone inhibitors of nicotinamide n-methyltransferase and their therapeutic uses - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Impact of NNMT Inhibition by Nnmt-IN-3 on S-adenosylmethionine (SAM) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) is a key metabolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide. This process plays a crucial role in cellular methylation potential and energy homeostasis. Overexpression of NNMT is implicated in various diseases, including metabolic disorders and cancer, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the effects of a potent and selective NNMT inhibitor, Nnmt-IN-3, on SAM levels. While direct quantitative data for this compound's effect on SAM is not yet publicly available in the primary literature, this document outlines the expected mechanism of action based on the function of NNMT and provides detailed experimental protocols for assessing such effects.
Introduction to NNMT and its Role in SAM Metabolism
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the universal methyl donor, S-adenosylmethionine (SAM). The enzymatic reaction catalyzed by NNMT consumes one molecule of SAM for every molecule of nicotinamide that is methylated to produce 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1][2]
The cellular ratio of SAM to SAH, often referred to as the methylation potential, is a critical determinant of the activity of numerous methyltransferases involved in the methylation of DNA, RNA, histones, and other proteins.[3] By consuming SAM, elevated NNMT activity can lead to a decrease in the SAM/SAH ratio, thereby impacting global epigenetic regulation and other methylation-dependent cellular processes.[4][5] Consequently, inhibition of NNMT is expected to preserve the cellular pool of SAM, leading to an increase in the SAM/SAH ratio.
This compound: A Potent and Selective NNMT Inhibitor
This compound, also known as compound 14, is a highly potent and selective small molecule inhibitor of NNMT.[6][7] It was identified through a pharmacophore-guided drug discovery strategy.[6] this compound exhibits impressive inhibitory activity with an IC50 of 1.1 nM in a cell-free enzymatic assay and 0.4 μM in a cell-based assay.[6][7] Its high potency and selectivity make it a valuable research tool for elucidating the biological functions of NNMT and for exploring the therapeutic potential of NNMT inhibition.
Expected Effect of this compound on S-adenosylmethionine (SAM) Levels
Based on the established function of NNMT, inhibition by this compound is anticipated to block the consumption of SAM for nicotinamide methylation. This should lead to an accumulation of SAM within the cell and a subsequent increase in the SAM/SAH ratio. While direct experimental data for this compound is pending in the public domain, studies involving the knockdown of NNMT have demonstrated this effect. For instance, silencing NNMT in cancer cells has been shown to result in elevated SAM levels and a net increase in the cellular methylation potential.[3]
The following table summarizes the expected quantitative changes in key metabolites upon effective inhibition of NNMT by an agent such as this compound, based on findings from NNMT knockdown and overexpression studies.
| Metabolite | Expected Change upon NNMT Inhibition | Rationale | Reference |
| S-adenosylmethionine (SAM) | Increase | Reduced consumption by NNMT. | [3] |
| S-adenosylhomocysteine (SAH) | Decrease | Reduced production from the NNMT reaction. | [3] |
| SAM/SAH Ratio | Increase | Consequence of increased SAM and decreased SAH. | [3] |
| 1-Methylnicotinamide (1-MNA) | Decrease | Direct product of the inhibited NNMT reaction. | [1][2] |
| Nicotinamide (NAM) | Potential Increase | Reduced consumption by NNMT. | [4] |
Experimental Protocols
To quantitatively assess the effect of this compound on cellular SAM levels, a robust and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of SAM and SAH in biological matrices.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line with known NNMT expression) in appropriate culture dishes and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare a series of working solutions at different concentrations in the cell culture medium.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Metabolite Extraction
-
Cell Lysis: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.
-
Scraping and Collection: Scrape the cells from the dish in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for LC-MS/MS analysis.
LC-MS/MS Quantification of SAM and SAH
This protocol is a representative method and may require optimization based on the specific LC-MS/MS system used.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate SAM and SAH.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SAM: m/z 399 → 250
-
SAH: m/z 385 → 136
-
Internal Standards (e.g., d3-SAM, d4-SAH): Use corresponding mass shifts.[7]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of SAM and SAH.
-
Normalize the peak areas of the endogenous metabolites to their respective stable isotope-labeled internal standards.
-
Calculate the concentrations in the samples based on the standard curve.
-
Visualizations
Signaling Pathway Diagram
Caption: The enzymatic reaction catalyzed by NNMT and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing the effect of this compound on SAM levels.
Logical Relationship Diagram
Caption: Logical flow of how this compound impacts NNMT activity, SAM levels, and methylation potential.
Conclusion
This compound is a powerful tool for studying the roles of NNMT in health and disease. Based on the fundamental biochemistry of NNMT, it is strongly anticipated that this compound will increase cellular S-adenosylmethionine levels, thereby enhancing the methylation potential of the cell. The experimental protocols detailed in this guide provide a robust framework for quantitatively confirming this hypothesis. Further research utilizing this compound will be invaluable for validating NNMT as a therapeutic target and for understanding the downstream consequences of its inhibition on cellular epigenetics and metabolism.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-to-Small Molecule: Discovery of Non-Covalent, Active-Site Inhibitors of β-Herpesvirus Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Investigating the Downstream Effects of NNMT Inhibition by Nnmt-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream molecular and cellular effects following the inhibition of Nicotinamide N-Methyltransferase (NNMT) by the potent and selective small-molecule inhibitor, Nnmt-IN-3. NNMT is a critical cytosolic enzyme that stands at the crossroads of cellular metabolism and epigenetic regulation.[1] Its inhibition has emerged as a promising therapeutic strategy for a wide range of pathologies, including metabolic diseases, cancer, and age-related conditions.[1][2]
The Central Role of NNMT in Cellular Metabolism
NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a precursor of nicotinamide adenine dinucleotide (NAD+).[3][4] This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[2][4] By consuming both SAM and NAM, NNMT directly influences two major cellular pathways: the one-carbon metabolism that governs methylation potential and the NAD+ salvage pathway that is critical for cellular energy and signaling.[2][5]
References
- 1. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Nnmt-IN-3: A Potent Chemical Probe for Elucidating Nicotinamide N-Methyltransferase Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme in cellular metabolism and epigenetic regulation, implicated in a range of pathologies including metabolic diseases, cancer, and neurodegenerative disorders. The development of potent and selective chemical probes is crucial for dissecting the multifaceted roles of NNMT in health and disease. This technical guide provides a comprehensive overview of Nnmt-IN-3, a highly potent small-molecule inhibitor of NNMT. We present its key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating NNMT function and exploring its therapeutic potential.
Introduction to NNMT and this compound
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). This enzymatic reaction has profound implications for cellular metabolism. By consuming NAM, NNMT influences the levels of the critical coenzyme nicotinamide adenine dinucleotide (NAD+), a key player in cellular redox reactions and a substrate for various signaling enzymes. Furthermore, the consumption of SAM and production of SAH by NNMT can significantly alter the cellular methylation potential, thereby impacting epigenetic processes through the regulation of histone and DNA methylation.
Given its central role in metabolism and epigenetics, dysregulation of NNMT activity has been associated with numerous diseases. Elevated NNMT expression is observed in various cancers, where it is thought to promote tumor progression.[1] It is also linked to obesity and type 2 diabetes, where it influences energy expenditure and insulin sensitivity.[2]
This compound (also referred to as compound 14) is a potent and selective small-molecule inhibitor of NNMT developed by Shionogi Pharmaceuticals.[3][4][5][6][7] Its high affinity and cell permeability make it an excellent chemical probe for studying the physiological and pathological functions of NNMT.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, establishing its potency as an NNMT inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.1 nM | Cell-free (Enzymatic) | [5][6][7] |
| IC50 | 0.40 µM | Cell-based | [5][6][7] |
Signaling Pathways and Experimental Workflows
NNMT Signaling Pathway
The enzymatic activity of NNMT is integrated into core metabolic and epigenetic pathways. The following diagram illustrates the central role of NNMT.
Experimental Workflow: NNMT Inhibition Assay
A common method to determine the potency of an NNMT inhibitor is a biochemical assay that measures the production of SAH. The workflow for such an assay is depicted below.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein, NNMT, often increases the protein's thermal stability.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of NNMT inhibitors like this compound.
Cell-Free NNMT Enzymatic Inhibition Assay
This protocol is based on the methods described in the primary literature for the characterization of this compound.[5][6][7]
Objective: To determine the in vitro potency (IC50) of this compound against purified human NNMT enzyme.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
This compound (or test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
SAH detection kit (e.g., a fluorescence-based assay that couples SAH production to a detectable signal)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Substrate Preparation: Prepare solutions of NNMT enzyme, SAM, and NAM in assay buffer at appropriate concentrations. The final concentrations of SAM and NAM are typically at or near their Km values to ensure sensitive detection of inhibition.
-
Assay Reaction: a. To each well of a 384-well plate, add the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO). b. Add the NNMT enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of SAM and NAM to each well. d. Incubate the plate at 37°C for a specific duration (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: a. Stop the reaction according to the detection kit manufacturer's instructions. b. Add the detection reagents to quantify the amount of SAH produced. c. Incubate as required by the detection kit. d. Measure the fluorescence signal using a plate reader.
-
Data Analysis: a. Correct the fluorescence readings by subtracting the background signal (wells without enzyme). b. Normalize the data to the positive control (no inhibitor) and negative control (no enzyme activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based NNMT Inhibition Assay
This protocol is a general guide for assessing the cellular potency of this compound, based on principles from the primary literature.[5][6][7]
Objective: To determine the in-cell potency (IC50) of this compound by measuring the inhibition of MNA formation in cultured cells.
Materials:
-
A suitable cell line with detectable NNMT activity (e.g., HEK293, A549, or a cell line overexpressing NNMT)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Lysis buffer
-
LC-MS/MS system for metabolite quantification
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding: a. Culture the chosen cell line under standard conditions. b. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. c. Incubate the cells for a specified period (e.g., 24 hours) to allow for compound uptake and target engagement.
-
Cell Lysis and Sample Preparation: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells by adding a suitable lysis buffer (e.g., methanol/acetonitrile/water mixture) and scraping the cells. c. Centrifuge the lysates to pellet cell debris. d. Collect the supernatant containing the intracellular metabolites.
-
Metabolite Quantification: a. Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular levels of MNA. b. Normalize the MNA levels to the total protein concentration in each sample.
-
Data Analysis: a. Calculate the percentage of inhibition of MNA formation for each concentration of this compound relative to the vehicle-treated control. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA to confirm the binding of this compound to NNMT in intact cells.
Objective: To demonstrate target engagement of this compound with NNMT in a cellular environment by observing a ligand-induced thermal stabilization of the NNMT protein.
Materials:
-
Cell line expressing NNMT
-
Cell culture medium and supplements
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR cycler or heating blocks)
-
SDS-PAGE and Western blotting reagents
-
Anti-NNMT antibody
-
Densitometry software for band quantification
Procedure:
-
Cell Treatment: a. Culture cells to a sufficient confluency. b. Treat the cells with this compound at a concentration several-fold higher than its cellular IC50, or with a vehicle control (DMSO), for a defined period (e.g., 1-2 hours).
-
Heat Treatment: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed. c. Collect the supernatant and determine the total protein concentration.
-
Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with a primary antibody specific for NNMT, followed by an appropriate secondary antibody. d. Visualize the protein bands using a suitable detection method.
-
Data Analysis: a. Quantify the band intensities for NNMT at each temperature for both the vehicle- and this compound-treated samples using densitometry software. b. Normalize the band intensity at each temperature to the intensity of the non-heated control (or the lowest temperature). c. Plot the normalized band intensities as a function of temperature to generate melting curves for both conditions. d. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of NNMT. Its high potency in both biochemical and cellular assays allows for robust interrogation of NNMT's role in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies. Further characterization of its selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties will continue to enhance its utility as a tool for advancing our understanding of NNMT and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides. | Semantic Scholar [semanticscholar.org]
- 5. Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Structural and Functional Analysis of Nnmt-IN-3 Binding to Nicotinamide N-methyltransferase (NNMT): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases, cancers, and other age-related conditions. Its pivotal role in cellular metabolism, primarily through the regulation of S-adenosylmethionine (SAM) and nicotinamide (NAM) levels, has spurred the development of potent and selective inhibitors. This technical guide provides a comprehensive analysis of the binding of Nnmt-IN-3, a highly potent small molecule inhibitor, to NNMT. We will delve into the structural basis of this interaction, detail the functional consequences of NNMT inhibition, and provide comprehensive experimental protocols for the characterization of such inhibitors. While a co-crystal structure of this compound with NNMT is not publicly available, this guide will leverage structural data from closely related inhibitors to provide insights into its binding mode.
Introduction to NNMT and its Function
Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA)[1]. This enzymatic reaction is a key regulator of the cellular NAD+ salvage pathway and the methionine cycle. By consuming SAM, NNMT influences global methylation patterns, while its consumption of NAM impacts the pool of NAD+, a critical coenzyme in numerous redox reactions and a substrate for NAD+-dependent enzymes such as sirtuins and PARPs.
Overexpression of NNMT has been implicated in various pathologies, including obesity, type 2 diabetes, and several types of cancer[2]. Consequently, the development of small molecule inhibitors of NNMT has become an area of intense research. This compound (also referred to as compound 14 in associated literature) has been identified as a highly potent and selective inhibitor of NNMT, demonstrating significant potential as a chemical probe and a lead compound for drug development[1].
This compound: A Potent NNMT Inhibitor
This compound is a novel small molecule inhibitor of NNMT, discovered through a pharmacophore-guided de novo design strategy. It exhibits exceptional potency in both biochemical and cellular assays.
Quantitative Binding and Inhibition Data
The inhibitory activity of this compound has been quantified, demonstrating its high affinity for NNMT.
| Compound | Assay Type | IC50 | Reference |
| This compound | Cell-free | 1.1 nM | [1] |
| This compound | Cell-based | 0.4 µM | [1] |
Structural Analysis of Inhibitor Binding to NNMT
While a co-crystal structure of this compound bound to NNMT has not been publicly disclosed, analysis of NNMT complexed with other potent inhibitors provides a robust framework for understanding the structural basis of high-affinity binding. The NNMT active site is a well-defined pocket that accommodates both the nicotinamide and the S-adenosylmethionine substrates. Potent inhibitors often exploit interactions within both of these sub-pockets.
Key structural features of inhibitor binding to the NNMT active site, as revealed by X-ray crystallography of other inhibitors, include:
-
Occupation of the Nicotinamide Pocket: Inhibitors typically feature a heterocyclic moiety that mimics nicotinamide, forming hydrogen bonds and hydrophobic interactions within this pocket.
-
Interaction with the SAM-Binding Site: Many potent inhibitors are bisubstrate analogs, possessing a component that extends into the SAM binding pocket, often mimicking the adenosine portion of SAM.
-
Key Amino Acid Residues: Several amino acid residues are critical for substrate and inhibitor binding. These include residues that form hydrogen bonds with the nicotinamide headgroup and those that create the hydrophobic pocket.
The following diagram illustrates the key binding interactions of a representative potent bisubstrate inhibitor, NS1, within the NNMT active site (PDB: 6ORR), which likely share similarities with the binding mode of this compound[2][3].
Functional Consequences of NNMT Inhibition by this compound
Inhibition of NNMT by this compound leads to a cascade of downstream cellular effects, primarily stemming from the modulation of SAM and NAD+ metabolism.
NNMT Signaling Pathway
The following diagram depicts the central role of NNMT in cellular metabolism and the consequences of its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and function of NNMT inhibitors like this compound.
Cell-Free NNMT Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of NNMT by detecting the production of SAH, which is enzymatically converted to homocysteine. The free thiol group of homocysteine reacts with a fluorescent probe to generate a signal.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase
-
Thiol-reactive fluorescent probe
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.
-
Prepare a master mix containing assay buffer, NNMT enzyme, and SAH hydrolase. Add 48 µL of this master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution containing SAM and NAM in assay buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 0.5% trifluoroacetic acid).
-
Add 10 µL of the thiol-reactive fluorescent probe to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based NNMT Inhibition Assay
This assay measures the ability of an inhibitor to penetrate cells and inhibit NNMT activity, typically by quantifying the reduction of 1-MNA production in cultured cells.
Materials:
-
HEK293 cells (or another suitable cell line with detectable NNMT activity)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test inhibitor)
-
Lysis buffer
-
LC-MS/MS system for 1-MNA quantification
Procedure:
-
Seed HEK293 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24 hours. Include a vehicle control (DMSO).
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for 1-MNA levels using a validated LC-MS/MS method.
-
Normalize the 1-MNA levels to the total protein concentration of each sample.
-
Calculate the percent inhibition of 1-MNA production for each inhibitor concentration and determine the cellular IC50 value.
Experimental Workflow for NNMT Inhibitor Characterization
The following diagram outlines a typical workflow for the comprehensive characterization of a novel NNMT inhibitor.
Conclusion
This compound represents a significant advancement in the development of potent and selective NNMT inhibitors. Its high affinity and cellular activity make it an invaluable tool for elucidating the complex roles of NNMT in health and disease. While the precise structural details of its interaction with NNMT await elucidation, the wealth of structural information available for other potent inhibitors provides a strong foundation for understanding its mechanism of action. The experimental protocols detailed in this guide offer a comprehensive framework for the continued discovery and characterization of novel NNMT inhibitors, paving the way for new therapeutic strategies targeting this important metabolic enzyme.
References
In Vitro Characterization of Nnmt-IN-3: A Technical Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Nnmt-IN-3, a potent and selective inhibitor of Nicotinamide N-Methyltransferase (NNMT). The following sections detail the inhibitor's potency in both biochemical and cellular contexts, its selectivity profile, and the comprehensive experimental protocols utilized for its evaluation.
Quantitative Potency of this compound
This compound has demonstrated significant potency against the NNMT enzyme in multiple assay formats. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting its sub-nanomolar activity in a cell-free environment and its efficacy in a cellular model.
| Assay Type | Inhibitor | IC50 Value | Reference |
| Cell-Free (Biochemical) | This compound | 1.1 nM | [1] |
| Cell-Based | This compound | 0.40 µM | [2][3][4] |
Selectivity Profile of this compound
A critical aspect of a high-quality chemical probe is its selectivity for the intended target over other related proteins. While the primary publication for this compound describes it as "selective," a detailed selectivity panel against other methyltransferases was not available in the public domain at the time of this guide's compilation. For context, a related compound from the same chemical series, NNMT-IN-5 , was reported to have an "excellent selectivity profile over a panel of human methyltransferases," suggesting that this compound likely possesses a favorable selectivity profile. Further investigation of the primary research article or its supplementary data is recommended to obtain specific selectivity data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Potency Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified NNMT. A common method for this is a fluorescence-based assay that detects the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction.
Principle: The assay measures the activity of NNMT by quantifying the amount of SAH produced. This is often achieved using a coupled-enzyme system where SAH is hydrolyzed to homocysteine, which then reacts with a thiol-detecting probe to generate a fluorescent signal. Inhibition of NNMT results in a decrease in this signal.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Nicotinamide (NAM) - methyl acceptor
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
SAH hydrolase (SAHH)
-
Thiol-detecting fluorescent probe (e.g., ThioGlo™)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.
-
In a microplate, add the diluted this compound solutions. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).
-
Add the NNMT enzyme to all wells except the "no enzyme" control and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of SAM and NAM to all wells.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a solution containing SAHH).
-
Add the thiol-detecting probe and incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Potency Assay
This assay measures the ability of this compound to inhibit NNMT activity within a cellular context. A common approach involves using a cell line that overexpresses NNMT and measuring the reduction in the production of 1-methylnicotinamide (1-MNA), the methylated product of nicotinamide.
Principle: Cells overexpressing NNMT will produce high levels of 1-MNA when supplied with its precursor, nicotinamide. Treatment with an effective NNMT inhibitor will reduce the intracellular and/or secreted levels of 1-MNA, which can be quantified by methods such as liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Human cell line overexpressing NNMT (e.g., HEK293-NNMT)
-
Appropriate cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Nicotinamide
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis (if measuring intracellular 1-MNA)
-
LC-MS system for metabolite quantification
Procedure:
-
Seed the NNMT-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
Add a known concentration of nicotinamide to the medium to serve as the substrate for NNMT.
-
Incubate the cells for a further period (e.g., 24 hours) to allow for the production of 1-MNA.
-
Collect the cell culture supernatant (for secreted 1-MNA) and/or lyse the cells (for intracellular 1-MNA).
-
Analyze the samples for 1-MNA concentration using a validated LC-MS method.
-
Calculate the percent inhibition of 1-MNA production for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate key aspects of NNMT function and the experimental workflows for inhibitor characterization.
Caption: NNMT Signaling Pathway and Point of Inhibition.
References
- 1. This compound | NNMT抑制剂 | MCE [medchemexpress.cn]
- 2. Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Using Nnmt-IN-3 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1][2] Overexpressed in a wide range of human cancers, including those of the lung, liver, kidney, and breast, NNMT has emerged as a promising therapeutic target.[3][4] Its elevated activity in tumor cells contributes to tumorigenesis by promoting cell proliferation, migration, invasion, and chemoresistance.[5][6] NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[7][8] This process can deplete the cellular pool of SAM, the universal methyl donor, leading to global hypomethylation of histones and other proteins, thereby altering the epigenetic landscape and gene expression in cancer cells.[9][10]
Nnmt-IN-3 is a potent and selective small molecule inhibitor of NNMT.[11] Its ability to effectively inhibit NNMT activity makes it a valuable tool for investigating the role of NNMT in cancer biology and for preclinical evaluation as a potential anti-cancer therapeutic. These application notes provide detailed protocols for utilizing this compound in cancer cell line experiments to assess its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and the effects of NNMT inhibition on various cancer cell lines, providing a baseline for experimental design.
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 Value | Reference |
| Cell-Free Assay | 1.1 nM | [11] |
| Cell-Based Assay | 0.4 µM | [11] |
Table 2: Effects of NNMT Inhibition in Cancer Cell Lines
| Cancer Type | Cell Line | Method of NNMT Inhibition | Observed Effects | Reference |
| Osteosarcoma | Saos-2, U-2 OS | Small Molecule Inhibitor (5-AMQ) | Reduced cell viability and migration. | [5] |
| Merkel Cell Carcinoma | MCC13, MCC26 | Small Molecule Inhibitor (5-AMQ) | Reduced cell viability and migration. | [5] |
| Breast Cancer | Bcap-37, MDA-MB-231 | shRNA | Reduced cell growth and induced apoptosis. | [12] |
| Colorectal Cancer | HT-29, SW480 | Vanillin (downregulates NNMT) | Induced apoptosis and attenuated resistance to 5-fluorouracil. | [13] |
| Squamous Cell Carcinoma | SCC12 | shRNA | Inhibited proliferation, colony formation, migration, and invasion. | [6] |
Key Experimental Protocols
The following are detailed protocols for fundamental experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value from the viability assay) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include apoptotic bodies.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in pathways regulated by NNMT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NNMT, anti-phospho-Akt, anti-total-Akt, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: NNMT signaling pathway and the inhibitory action of this compound.
References
- 1. NNMT - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
- 6. Nicotinamide N-methyltransferase induces the proliferation and invasion of squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NNMT Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Nnmt-IN-3 Treatment in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nicotinamide N-methyltransferase (NNMT) inhibitors, exemplified by compounds such as Nnmt-IN-3 and other small molecule inhibitors like JBSNF-000088 and 5-amino-1-methylquinolinium (5A1MQ), for inducing metabolic changes in rodent models of obesity and related metabolic disorders.[1][2][3] The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of NNMT inhibitors.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[2][4] It catalyzes the methylation of nicotinamide, consuming S-adenosylmethionine (SAM) and producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1][2][5] Elevated NNMT expression has been associated with obesity and type 2 diabetes.[1][2] Inhibition of NNMT has emerged as a promising therapeutic strategy to counteract diet-induced obesity and improve metabolic health.[6][7][8] NNMT inhibitors have been shown to reduce body weight, decrease fat mass, improve glucose tolerance and insulin sensitivity, and mitigate hepatic steatosis in rodent models.[1][3][6][9]
Data Presentation: Summary of Quantitative Metabolic Changes
The following tables summarize the quantitative effects of NNMT inhibitor treatment in diet-induced obese (DIO) mice as reported in various studies.
Table 1: Effects of NNMT Inhibitors on Body Composition
| Parameter | Treatment Group | Dosage & Duration | % Change vs. Control | Reference |
| Body Weight | NNMTi (JBSNF-000088) | Not Specified | Reduction | [1] |
| Body Weight | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Dose-dependent limitation of weight gain | [3][9] |
| Body Weight | NNMTi (5A1MQ) + Lean Diet | 32 mg/kg/day, 7 weeks (s.c.) | Accelerated weight loss | [6] |
| Fat Mass | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Dose-dependent limitation of fat mass gain | [3][9] |
| Fat Mass | NNMTi (5A1MQ) + Lean Diet | 32 mg/kg/day, 7 weeks (s.c.) | Accelerated fat loss | [6] |
| Relative Adiposity | NNMT Silencing | Not Applicable | ~47% reduction | [5] |
| White Adipose Mass | NNMTi | Not Specified | Reduction | [8] |
Table 2: Effects of NNMT Inhibitors on Glucose Metabolism and Insulin Sensitivity
| Parameter | Treatment Group | Dosage & Duration | Outcome | Reference |
| Glucose Tolerance | NNMTi (JBSNF-000088) | Not Specified | Normalized to lean control levels | [1] |
| Glucose Tolerance | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Improved | [3][9] |
| Insulin Sensitivity | NNMTi (JBSNF-000088) | Not Specified | Improved | [1] |
| Insulin Sensitivity | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Improved | [3][9] |
| Plasma Insulin Levels | NNMT-ASO-KD | 10 weeks | Reduced | [10] |
| Hyperinsulinemia | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Suppressed | [3][9] |
Table 3: Effects of NNMT Inhibitors on Hepatic Health
| Parameter | Treatment Group | Dosage & Duration | Outcome | Reference |
| Liver Weight | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Reduced | [3][9] |
| Liver Triglyceride Levels | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Reduced | [3][9] |
| Hepatic Steatosis | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Attenuated | [3][9] |
| Hepatic Macrophage Infiltration | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Attenuated | [3][9] |
| Alanine Transaminase (ALT) | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Normalized | [3][9] |
| Aspartate Transaminase (AST) | NNMTi (5A1MQ) | 32 mg/kg/day, 28 days (s.c.) | Normalized | [3][9] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of NNMT inhibitors to rodents to study metabolic changes.
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Model: C57BL/6J mice are a commonly used strain for DIO studies.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet:
-
Control Group: Feed a standard chow or lean diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD), typically 45-60% kcal from fat, for a period of 8-16 weeks to induce obesity and metabolic dysfunction.
-
-
Monitoring: Monitor body weight and food intake weekly.
Protocol 2: Administration of NNMT Inhibitor (e.g., 5A1MQ)
-
Compound Preparation:
-
Dosing:
-
Route of Administration: Subcutaneous (s.c.) injection is a common and effective route.[4][11]
-
Dosage: A typical effective dose for 5A1MQ is 32 mg/kg of the active pharmaceutical ingredient.[11] Dose-response studies may be necessary for novel inhibitors.
-
Duration: Treatment duration can range from 28 days to 7 weeks or longer, depending on the study endpoints.[3][6][9]
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution to a cohort of DIO mice.
-
Lean Diet Control: Include a group of mice maintained on a lean diet and receiving vehicle injections.[6]
-
Protocol 3: Assessment of Metabolic Parameters
-
Body Composition Analysis:
-
Measure body weight and fat mass longitudinally using techniques like EchoMRI.[11]
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight (approximately 16 hours).
-
Measure baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Sensitivity Assessment:
-
Measure fasting blood glucose and plasma insulin levels.
-
Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) as an index of insulin sensitivity.
-
-
Terminal Blood and Tissue Collection:
-
At the end of the study, euthanize mice and collect blood via cardiac puncture.
-
Separate plasma and store at -80°C for analysis of insulin, lipids (total cholesterol, triglycerides), and liver enzymes (ALT, AST).
-
Harvest and weigh tissues such as liver, epididymal white adipose tissue (EWAT), and skeletal muscle.[6] A portion of the tissue can be snap-frozen in liquid nitrogen for molecular analysis, while another portion can be fixed in formalin for histology.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by NNMT inhibition and a typical experimental workflow for evaluating NNMT inhibitors in rodents.
Caption: Signaling pathway of NNMT inhibition.
Caption: Experimental workflow for evaluating NNMT inhibitors.
References
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nnmt-IN-3 in the Study of Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Nicotinamide N-methyltransferase (NNMT) has emerged as a key enzyme in the pathogenesis of NAFLD.[1] NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor and producing S-adenosylhomocysteine (SAH).[2][3] This process influences cellular energy and methylation potential by affecting the levels of NAD+ and the SAM/SAH ratio.[2][3][4] Upregulation of NNMT has been observed in both clinical and experimental models of NAFLD, suggesting that its inhibition could be a promising therapeutic strategy.[5][6] Nnmt-IN-3 is a potent and selective small molecule inhibitor of NNMT that can be utilized as a chemical probe to investigate the role of NNMT in NAFLD and to evaluate its therapeutic potential.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of NAFLD, along with methods for assessing its effects on key pathological markers.
Mechanism of Action of NNMT in NAFLD
NNMT's role in NAFLD is multifaceted, primarily revolving around its impact on two critical cellular metabolic pathways: NAD+ metabolism and the methionine cycle.
-
NAD+ Metabolism: By methylating nicotinamide, NNMT consumes a key precursor for the NAD+ salvage pathway.[7] Reduced NAD+ levels can impair the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1 and SIRT3), which are crucial for maintaining mitochondrial health, promoting fatty acid oxidation, and regulating inflammatory responses.[2][5]
-
Methionine Cycle and Methylation: The NNMT reaction consumes the universal methyl donor SAM and produces SAH, a potent inhibitor of most methyltransferases. An increased NNMT activity can, therefore, lower the SAM/SAH ratio, which is an indicator of the cellular methylation capacity.[6][8] This can lead to alterations in epigenetic regulation of gene expression involved in lipid metabolism and fibrosis.
Inhibition of NNMT with this compound is expected to reverse these pathological changes by increasing intracellular NAD+ and SAM levels, thereby restoring sirtuin activity, enhancing fatty acid oxidation, and modulating gene expression to ameliorate hepatic steatosis and inflammation.[9][10]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of NNMT inhibition in NAFLD models based on published literature.
Table 1: In Vitro Effects of NNMT Inhibition on Hepatocytes
| Parameter | Cell Line | Treatment | Expected Outcome | Reference |
| Intracellular Triglycerides | AML12, HepG2 | Fatty acid cocktail + NNMT inhibitor | Significant decrease | [3] |
| NAD+ Levels | AML12 | NNMT inhibitor | Increase | [7][11] |
| SAM/SAH Ratio | Primary Hepatocytes | NNMT knockdown | No significant change (due to GNMT compensation) | [2] |
| Gene Expression (e.g., SREBP-1c, FASN) | AML12 | NNMT inhibitor | Downregulation | [11] |
| SIRT1 Protein Levels | Primary Hepatocytes | NNMT knockdown | Decrease | [7] |
Table 2: In Vivo Effects of NNMT Inhibition in NAFLD Animal Models
| Parameter | Animal Model | Treatment | Expected Outcome | Reference |
| Liver Weight | High-Fat Diet (HFD)-fed mice | NNMT inhibitor (5A1MQ) | Reduction | [12] |
| Hepatic Triglyceride Content | HFD-fed mice | NNMT inhibitor (5A1MQ) | Reduction | [12] |
| Hepatic Steatosis Score | HFD-fed mice | NNMT inhibitor (5A1MQ) | Attenuation | [12] |
| Plasma ALT and AST | HFD-fed mice | NNMT inhibitor (5A1MQ) | Normalization | [12] |
| Body Weight and Fat Mass | HFD-fed mice | NNMT inhibitor | Reduction | [10] |
| Plasma Total Cholesterol | HFD-fed mice | NNMT inhibitor | Reduction | [10] |
| Hepatic NAD+ Levels | Alcohol-fed mice | NNMT knockdown | Increase | [11] |
| Hepatic SAM/SAH Ratio | NNMT-overexpressing mice | NAM-supplemented HFD | Significantly lower in transgenic mice | [8] |
Experimental Protocols
In Vitro Model of NAFLD
This protocol describes the induction of steatosis in hepatocytes and subsequent treatment with this compound.
1. Cell Culture and Induction of Steatosis:
-
Cell Line: AML12 (alpha mouse liver 12) or HepG2 cells are suitable for these studies.[13][14]
-
Culture Medium: Grow cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for AML12 cells, 10 µg/mL insulin, 5.5 µg/mL transferrin, and 5 ng/mL selenium.
-
Induction of Steatosis: To induce lipid accumulation, supplement the culture medium with a fatty acid mixture (e.g., 0.2-0.4 mM palmitate complexed to bovine serum albumin) for 16-24 hours.[14]
2. Treatment with this compound:
-
Preparation of this compound: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Treatment: Co-treat the cells with the fatty acid mixture and various concentrations of this compound (e.g., 1-25 µM) for the duration of the steatosis induction. Include a vehicle control (DMSO) group.
3. Assessment of Hepatic Steatosis:
-
Oil Red O Staining:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O working solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.
-
-
Triglyceride Quantification:
-
Wash cells with PBS and lyse them.
-
Quantify the total protein concentration of the lysate for normalization.
-
Measure the triglyceride content using a commercially available triglyceride quantification kit according to the manufacturer's instructions.
-
In Vivo Model of NAFLD
This protocol outlines the use of this compound in a high-fat diet-induced mouse model of NAFLD.
1. Animal Model:
-
Animals: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and NAFLD.[15][16]
-
Diet: Feed the mice a high-fat diet (HFD), typically with 60% of calories from fat, for 12-16 weeks to induce NAFLD.[15][16] A control group should be fed a standard chow diet.
2. Administration of this compound:
-
Dosage and Administration: The exact dosage of this compound should be determined by preliminary dose-ranging studies. Based on similar compounds, a dose in the range of 10-50 mg/kg/day administered via oral gavage or intraperitoneal injection is a reasonable starting point.[12]
-
Treatment Period: Treat the HFD-fed mice with this compound or vehicle for 4-8 weeks.
3. Evaluation of NAFLD Phenotype:
-
Metabolic Parameters: Monitor body weight, food intake, and fasting blood glucose and insulin levels throughout the study.
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice and collect blood for the analysis of plasma lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).
-
Excise the liver, weigh it, and divide it into portions for histology, lipid analysis, and molecular studies.
-
-
Histological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess liver morphology and inflammation. Prepare frozen sections for Oil Red O staining to visualize lipid accumulation.
-
Hepatic Triglyceride Measurement: Homogenize a portion of the liver and measure the triglyceride content as described for the in vitro protocol.
Molecular and Biochemical Analyses
1. Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from cultured cells or liver tissue using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for genes of interest (e.g., Nnmt, Srebf1, Fasn, Sirt1, Sirt3, Tnf-α, Il-6). Normalize the expression to a housekeeping gene (e.g., Gapdh, Actb).
2. Western Blotting:
-
Extract total protein from cells or liver tissue.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against NNMT, SIRT1, and other proteins of interest.
-
Use a loading control antibody (e.g., β-actin, GAPDH) for normalization.
-
Detect the proteins using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescence detection system.
3. Measurement of NAD+, SAM, and SAH:
-
These metabolites can be quantified from cell lysates or liver tissue homogenates using commercially available kits or by LC-MS/MS methods. It is crucial to handle samples appropriately to prevent metabolite degradation.
Mandatory Visualizations
References
- 1. Nicotinamide N-methyltransferase in non-alcoholic fatty liver disease: Mechanistic insights and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide and NAFLD: Is There Nothing New Under the Sun? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NNMT activation can contribute to the development of fatty liver disease by modulating the NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing from Umbrella Labs - NetNewsLedger [netnewsledger.com]
- 10. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ER stress-induced upregulation of NNMT contributes to alcohol-related fatty liver development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Nnmt-IN-3 Activity in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. This process yields 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH). Elevated NNMT expression has been implicated in various diseases, including metabolic disorders, neurodegenerative diseases, and multiple types of cancer. Its role in tumorigenesis is linked to the regulation of cellular metabolism and epigenetic modifications. Consequently, NNMT has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is an active area of research.
Nnmt-IN-3 is a potent and selective inhibitor of NNMT. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other NNMT inhibitors. The described assays are essential for determining the inhibitor's efficacy in a cellular context, understanding its mechanism of action, and assessing its therapeutic potential.
Data Presentation: Inhibitory Activity of NNMT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various NNMT inhibitors in both cell-free and cell-based assays, providing a comparative landscape for evaluating this compound.
| Compound | Assay Type | IC50 (μM) | Cell Line | Reference |
| This compound | Cell-Free | 0.0011 | N/A | [1] |
| This compound | Cell-Based | 0.4 | N/A | [1] |
| Compound 78 | Cell-Free | 1.41 | N/A | [2] |
| Compound 1 | Cell-Free | 14.9 | N/A | [2] |
| Compound 4c | Cell-Based | 2.81 | HEK293 | [3] |
| Compound 4f | Cell-Based | 1.97 | HEK293 | [3] |
| Compound 4m | Cell-Based | 1.011 | HEK293 | [3] |
| 5-AMQ | Cell-Free | 1.2 | N/A | [4] |
| 6MeONa | Cell-Free | 2.5 | N/A | [4] |
Experimental Protocols
This section provides detailed methodologies for key cell-based experiments to assess the activity of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, HSC-2, U-2 OS, Saos-2, MCC13, MCC26)[2][4][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.1 µM to 100 µM.[4] A vehicle control (DMSO) should be included, with the final DMSO concentration not exceeding 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Measurement of Intracellular 1-Methylnicotinamide (1-MNA) Levels
This protocol directly measures the product of the NNMT-catalyzed reaction to assess the inhibitory activity of this compound in cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Internal standard (e.g., d3-MNA)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 100 µM) or vehicle control (DMSO) for 48-72 hours.[4]
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 500 µL of ice-cold 80% methanol containing the internal standard to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the samples on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolites in 100 µL of 50% methanol for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the levels of 1-MNA. The levels of 1-MNA in treated samples should be normalized to the internal standard and compared to the vehicle control to determine the extent of NNMT inhibition. A significant decrease in 1-MNA levels indicates effective inhibition of NNMT by this compound.[4]
Transwell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound
-
DMSO
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution (0.1% crystal violet in 20% methanol)
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by incubating them in serum-free medium for 24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Harvest the starved cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL. Add different concentrations of this compound or vehicle control to the cell suspension.
-
Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours, or until a sufficient number of cells have migrated through the membrane.
-
Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the migrated cells using a microscope and count the number of cells in several random fields of view.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the effect of the inhibitor on cell migration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving NNMT and the general workflow of the described cell-based assays.
Caption: NNMT Signaling Pathway and Site of this compound Inhibition.
Caption: Workflow for the MTT Cell Proliferation Assay.
References
Troubleshooting & Optimization
Nnmt-IN-3 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nnmt-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT)[1][2][3]. NNMT is an enzyme involved in cellular metabolism and has been identified as a therapeutic target for a variety of diseases, including metabolic disorders and cancer[4][5][6]. This compound has shown inhibitory activity in both cell-free and cell-based assays, with IC50 values of 1.1 nM and 0.4 μM, respectively[1][2][3].
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by inhibiting the enzymatic activity of NNMT. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA)[4][5]. By blocking this action, this compound can modulate cellular NAD+ levels and impact downstream signaling pathways related to metabolism and epigenetics[6][7][8].
Q3: In what research areas is this compound typically used?
A3: this compound is used in research related to obesity, type 2 diabetes, alcohol-related liver disease, cancer, and sarcopenia[1][2][3]. Its role as an NNMT inhibitor makes it a valuable tool for studying the therapeutic potential of targeting NNMT in these and other conditions.
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility challenges with this compound, a common issue with small molecule inhibitors. This guide provides potential solutions and best practices.
Issue: this compound is not dissolving in my chosen solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent: While specific solubility data for this compound is not widely published, many small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO)[9][10][11][12]. For in vivo studies, co-solvents such as PEG300, Tween-80, and SBE-β-CD may be necessary to create a stable formulation[13].
-
Low-Quality or Old Solvent: DMSO is hygroscopic and can absorb water over time, which can reduce its effectiveness as a solvent[14]. Always use a fresh, high-purity, anhydrous grade of your chosen solvent.
-
Insufficient Mixing: Ensure vigorous vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but be cautious of potential compound degradation at higher temperatures[14].
-
Compound Precipitation in Aqueous Solutions: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate out. To mitigate this, it is advisable to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. Also, avoid preparing working solutions at concentrations that exceed the aqueous solubility limit of the compound.
General Protocol for Preparing Stock and Working Solutions
This protocol provides a general guideline. Always refer to the manufacturer's specific instructions for this compound if available.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer or cell culture medium
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle warming can also be applied.
-
Once fully dissolved, store the stock solution at -20°C or -80°C as recommended.
Procedure for Preparing Working Solutions:
-
Thaw the stock solution at room temperature.
-
To prepare your working solution, add the desired volume of the aqueous buffer or cell culture medium to a new sterile tube.
-
While vortexing the aqueous solution, add the required volume of the this compound stock solution dropwise. This helps to prevent precipitation.
-
Use the working solution immediately for your experiment.
Quantitative Data Summary
Due to the limited availability of public data, the following table provides an example of how solubility data for a compound like this compound might be presented. Researchers should perform their own solubility tests to determine the precise values for their specific batch and solvent.
| Solvent | Example Solubility (mg/mL) | Example Solubility (mM) |
| DMSO | > 20 | > 50 |
| Ethanol | ~5 | ~12.5 |
| Water | < 0.1 | < 0.25 |
| PBS (pH 7.4) | < 0.1 | < 0.25 |
Note: These values are for illustrative purposes only.
Signaling Pathway and Experimental Workflow Diagrams
NNMT Signaling Pathway
The following diagram illustrates the central role of NNMT in cellular metabolism, a process that is inhibited by this compound.
Experimental Workflow for Assessing this compound Solubility
This diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
optimizing Nnmt-IN-3 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nnmt-IN-3 dosage to achieve maximum efficacy in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (1-MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[3][4][5] By inhibiting NNMT, this compound prevents the consumption of NAM and SAM. This leads to increased intracellular levels of NAD+, a critical coenzyme in cellular metabolism, and modulates the cellular methylation potential.[3][6] The inhibition of NNMT has been shown to impact various signaling pathways, including STAT3, EGFR, and Akt signaling, and has potential therapeutic applications in metabolic diseases and cancer.[2][7][8]
Q2: What are the reported IC50 values for this compound?
A2: this compound has demonstrated high potency in both cell-free and cell-based assays. The reported IC50 values are 1.1 nM in a cell-free assay and 0.4 µM in a cell-based assay.[1][2]
Q3: What is a recommended starting dose for in vivo studies with this compound?
A3: While specific in vivo dosage data for this compound is not yet published, data from other potent NNMT inhibitors can provide guidance for initial dose-finding studies. For example, the NNMT inhibitor JBSNF-000028 has been used in diet-induced obese mice at a dose of 50 mg/kg, administered orally twice daily.[4][9][10][11] Another inhibitor, 5-amino-1MQ, has been administered subcutaneously at 20 mg/kg/day and orally at doses ranging from 25 mg to 100 mg daily in research settings.[5][8] A dose-escalation study is recommended to determine the optimal dose of this compound for your specific animal model and experimental endpoint. It is advisable to start with a lower dose and titrate upwards while monitoring for efficacy and any potential adverse effects.
Q4: How can I assess the in vivo efficacy of this compound?
A4: The efficacy of this compound can be evaluated by measuring various pharmacodynamic and physiological endpoints. Key biomarkers of NNMT inhibition include a reduction in the levels of 1-methylnicotinamide (MNA), the product of the NNMT reaction, in plasma, liver, and adipose tissue.[12] Efficacy in metabolic disease models can be assessed by monitoring changes in body weight, fat mass, glucose tolerance, and insulin sensitivity.[11][12] In oncology models, efficacy can be determined by measuring tumor growth inhibition and assessing relevant biomarkers.[9]
Q5: What are the potential off-target effects of NNMT inhibition?
A5: While this compound is reported to be a selective inhibitor, it is important to consider potential off-target effects. Since NNMT plays a role in regulating cellular methylation, long-term or high-dose inhibition could potentially impact global methylation patterns.[6] It is recommended to include assessments for potential toxicity and to evaluate the specificity of the effects observed, for instance, by using a structurally distinct NNMT inhibitor as a comparator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in plasma/tissue MNA levels. | - Insufficient dose of this compound. - Poor bioavailability of the compound. - Issues with the formulation or administration route. - Rapid metabolism of the inhibitor. | - Perform a dose-response study to identify an efficacious dose. - Evaluate the pharmacokinetic profile of this compound in your model. - Optimize the vehicle and administration route (e.g., oral gavage vs. subcutaneous injection). - Consider more frequent dosing if the half-life is short. |
| High variability in experimental results. | - Inconsistent dosing technique. - Individual differences in animal metabolism. - Variability in the assay used to measure endpoints. | - Ensure all personnel are properly trained in the dosing procedure. - Increase the number of animals per group to improve statistical power. - Standardize all experimental conditions, including diet, housing, and time of day for measurements. - Validate the precision and accuracy of your analytical methods. |
| Unexpected toxicity or adverse effects observed. | - The dose of this compound is too high. - Off-target effects of the compound. - Vehicle-related toxicity. | - Reduce the dose of this compound. - Conduct a preliminary toxicity study with a dose range. - Include a vehicle-only control group to assess the effects of the formulation. - Monitor animals closely for clinical signs of toxicity. |
| Lack of therapeutic effect in a disease model. | - The chosen dose is suboptimal. - The animal model is not appropriate for studying NNMT inhibition. - The therapeutic window is narrow. - The experimental endpoint is not sensitive to NNMT inhibition. | - Perform a thorough dose-optimization study. - Confirm that NNMT is expressed and active in the target tissue of your animal model. - Consider combination therapies if a monotherapy is not effective. - Select primary and secondary endpoints that are known to be modulated by NNMT activity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant NNMT inhibitors.
Table 1: In Vitro Potency of NNMT Inhibitors
| Compound | Assay Type | IC50 | Reference |
| This compound | Cell-free | 1.1 nM | [1][2] |
| This compound | Cell-based | 0.4 µM | [1][2] |
| JBSNF-000028 | Human NNMT | 0.033 µM | [4][9][10] |
| JBSNF-000028 | Mouse NNMT | 0.21 µM | [4][9][10] |
Table 2: Example In Vivo Dosing of NNMT Inhibitors
| Compound | Animal Model | Dose | Route | Frequency | Efficacy Endpoint | Reference |
| JBSNF-000028 | Diet-induced obese mice | 50 mg/kg | Oral | Twice daily | Improved glucose tolerance, reduced body weight | [4][9][11] |
| 5-amino-1MQ | Diet-induced obese mice | 20 mg/kg | Subcutaneous | Daily | Reduced body weight and fat mass | [8] |
| 5-amino-1MQ | Research subjects | 25-100 mg | Oral | Daily | Not specified | [5] |
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To determine the optimal dose of this compound for improving metabolic parameters in DIO mice.
Methodology:
-
Animal Model: Male C57BL/6J mice (8 weeks old) fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Acclimatization: Animals are acclimated for one week prior to the start of the experiment.
-
Grouping: Mice are randomized into vehicle and this compound treatment groups (n=8-10 mice/group) based on body weight.
-
Group 1: Vehicle (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound (e.g., 5 mg/kg)
-
Group 3: this compound (e.g., 15 mg/kg)
-
Group 4: this compound (e.g., 50 mg/kg)
-
-
Dosing: Administer this compound or vehicle orally once daily for 4 weeks.
-
Monitoring:
-
Body Weight and Food Intake: Measured twice weekly.
-
Fasting Blood Glucose and Insulin: Measured weekly from tail vein blood after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, mice are administered a glucose bolus (2 g/kg) orally. Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Endpoint Analysis:
-
At the end of the 4-week treatment period, animals are euthanized.
-
Collect blood for plasma analysis of MNA, lipids, and other metabolic markers.
-
Harvest liver and adipose tissue for weighing and analysis of MNA levels, gene expression (e.g., NNMT, Sirt1), and histology.
-
Protocol 2: Assessment of Target Engagement (In Vivo NNMT Inhibition)
Objective: To confirm that this compound is inhibiting its target, NNMT, in relevant tissues.
Methodology:
-
Animal Treatment: Treat animals with a single dose or multiple doses of this compound or vehicle as described in Protocol 1.
-
Tissue Collection: At various time points after the last dose (e.g., 2, 8, and 24 hours), euthanize the animals and collect plasma, liver, and white adipose tissue.
-
MNA Measurement:
-
Extract metabolites from plasma and tissue homogenates.
-
Quantify the concentration of 1-methylnicotinamide (MNA) using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
-
Data Analysis: Compare the MNA levels in the this compound treated groups to the vehicle control group. A significant reduction in MNA levels indicates successful target engagement.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by NNMT and its inhibition.
Caption: Mechanism of this compound action and its downstream metabolic consequences.
References
- 1. JBSNF-000028 TFA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Amino-1MQ Dosage: Clinical Protocol, Benefits & Administration [alpha-rejuvenation.com]
- 4. glpbio.com [glpbio.com]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing from Umbrella Labs - NetNewsLedger [netnewsledger.com]
- 7. jaycampbell.com [jaycampbell.com]
- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. peptidedosages.com [peptidedosages.com]
addressing off-target effects of Nnmt-IN-3 in cell culture
Technical Support Center: Nnmt-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) and other pyridine compounds using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2][3][4] By inhibiting NNMT, this compound is designed to increase the cellular pools of NAM and SAM. This can have several downstream effects, including boosting NAD+ levels (as NAM is a key NAD+ precursor) and increasing the cellular methylation potential by preserving SAM for other methyltransferases.[5]
Q2: What are the potential downstream effects of NNMT inhibition?
A2: Inhibition of NNMT can influence several key cellular pathways:
-
NAD+ Metabolism: By preventing the consumption of nicotinamide (NAM), a precursor to NAD+, NNMT inhibition can lead to increased intracellular NAD+ levels.[6][7] NAD+ is a crucial coenzyme for a variety of metabolic reactions and a substrate for enzymes like sirtuins and PARPs.[5]
-
Methylation Reactions: NNMT activity consumes the universal methyl donor S-adenosyl methionine (SAM).[3][7] Inhibition of NNMT can therefore increase the SAM/SAH ratio, which may enhance the activity of other methyltransferases involved in histone and DNA methylation, thereby altering the epigenetic landscape.[5]
-
Cell Signaling: NNMT has been implicated in various signaling pathways, including those involved in cell growth, metabolism, and apoptosis. For instance, downregulation of NNMT has been shown to inactivate the PI3K/Akt and ERK1/2 pathways in some cancer cells.[8]
Q3: What are the general principles for identifying off-target effects of small molecule inhibitors?
A3: Identifying off-target effects is crucial for validating experimental results. Key strategies include:
-
Using a structurally unrelated inhibitor: Observing the same phenotype with a different inhibitor targeting the same protein provides strong evidence for on-target effects.[9]
-
Genetic validation: Demonstrating that genetic knockdown or knockout of the target protein (e.g., using siRNA, shRNA, or CRISPR/Cas9) phenocopies the effects of the inhibitor is a powerful validation approach.[9]
-
Rescue experiments: If the inhibitor's effect is due to the depletion of a specific metabolite, adding that metabolite back to the system should rescue the phenotype.
-
Dose-response correlation: The phenotypic effect should correlate with the on-target potency of the inhibitor.
-
Target engagement assays: Directly measuring the binding of the inhibitor to its target in cells (e.g., via Cellular Thermal Shift Assay - CETSA) can confirm target engagement at the concentrations used in phenotypic assays.[9]
Troubleshooting Guide
Issue 1: Unexpected Cell Viability Changes
Symptom: You observe a significant decrease (or increase) in cell viability at concentrations of this compound that are much lower or higher than its reported IC50 for NNMT.
Possible Cause:
-
Off-target cytotoxicity/proliferation: this compound may be interacting with other proteins that regulate cell survival or proliferation.
-
Cell-line specific sensitivity: The observed effect may be specific to the genetic or metabolic background of your cell line.
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1 | Confirm On-Target Potency | Perform a dose-response curve and measure the intracellular levels of 1-methylnicotinamide (1-MNA), the product of NNMT. A potent on-target effect should show a dose-dependent decrease in 1-MNA levels. |
| 2 | Use a Structurally Unrelated NNMT Inhibitor | Treat cells with a different, validated NNMT inhibitor. If the same viability phenotype is observed at concentrations that correlate with their respective NNMT IC50 values, the effect is likely on-target. |
| 3 | Genetic Knockdown of NNMT | Use siRNA or shRNA to reduce NNMT expression. If NNMT knockdown replicates the observed viability phenotype, this strongly suggests the effect is on-target. |
| 4 | Rescue Experiment with 1-MNA | If the phenotype is due to the depletion of 1-MNA, co-treatment with exogenous 1-MNA may rescue the effect. Note that this may not be applicable if the phenotype is driven by increased NAD+ or SAM levels. |
Issue 2: Inconsistent or Unexpected Gene Expression Changes
Symptom: After treating with this compound, you observe changes in the expression of genes that are not known to be regulated by NNMT, NAD+, or cellular methylation status.
Possible Cause:
-
Off-target effects on transcription factors or signaling kinases: this compound might be inhibiting or activating other proteins that regulate gene expression.
-
Indirect cellular stress responses: The observed changes could be a secondary response to cellular stress induced by an off-target effect.
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1 | Orthogonal Validation | Confirm the gene expression changes using a structurally unrelated NNMT inhibitor and NNMT knockdown via siRNA/shRNA. Concordant results point towards an on-target effect. |
| 2 | Pathway Analysis | Use bioinformatics tools to analyze the differentially expressed genes. This may reveal the activation or inhibition of a specific signaling pathway, which can then be investigated further. |
| 3 | Kinase Profiling | If pathway analysis suggests the involvement of specific kinases, consider performing a kinase profiling assay to see if this compound directly inhibits these kinases. |
| 4 | Time-Course Experiment | Analyze gene expression at multiple time points after treatment. Early changes are more likely to be direct effects, while later changes may be indirect. |
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for this compound. A comprehensive selectivity panel is crucial for understanding potential off-target interactions.
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Target Class | Notes |
| NNMT | 50 | Methyltransferase | Primary Target |
| METTL3 | >10,000 | Methyltransferase | |
| G9a | >10,000 | Methyltransferase | |
| SETD2 | >10,000 | Methyltransferase | |
| Kinase X | 800 | Kinase | Potential off-target |
| Kinase Y | 2,500 | Kinase | Potential off-target |
| GPCR Z | >10,000 | GPCR |
This is example data. Users should generate their own selectivity data.
Key Experimental Protocols
Protocol 1: Western Blot for NNMT Knockdown Verification
-
Cell Lysis: Lyse cells treated with control and NNMT-targeting siRNA/shRNA in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against NNMT (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle control or this compound at the desired concentration for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble NNMT remaining by Western blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: The NNMT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting and validating off-target effects.
Caption: Logical workflow for a rescue experiment with the NNMT product 1-MNA.
References
- 1. Nicotinamide N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NNMT - Wikipedia [en.wikipedia.org]
- 5. 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing from Umbrella Labs - NetNewsLedger [netnewsledger.com]
- 6. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Nnmt-IN-3 Bioavailability in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Nnmt-IN-3 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.[1] Like many small molecule inhibitors, particularly those with a quinoline scaffold, this compound may exhibit poor aqueous solubility, which can limit its oral absorption and, consequently, its systemic bioavailability. Low bioavailability can lead to suboptimal therapeutic efficacy and high inter-animal variability in experimental results.
Q2: What are the typical pharmacokinetic properties of quinoline-based NNMT inhibitors in animal models?
A2: While specific data for this compound is not publicly available, pharmacokinetic studies of other quinoline-based NNMT inhibitors, such as JBSNF-000088 and 5-amino-1MQ, provide valuable insights. These compounds generally exhibit rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of around 0.5 to 1 hour. However, their oral bioavailability can be moderate, often in the range of 30-40%.[2][3]
Q3: What are the primary reasons for low oral bioavailability of compounds like this compound?
A3: The primary reasons for low oral bioavailability of poorly soluble compounds include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Slow dissolution rate: Even if soluble, the rate at which the compound dissolves from its solid form may be too slow.
-
First-pass metabolism: After absorption from the gut, the compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.
Q4: Can I simply increase the dose to compensate for low bioavailability?
A4: While increasing the dose might lead to higher plasma concentrations, it is not an ideal solution. This approach can lead to non-linear pharmacokinetics, increased risk of off-target effects and toxicity, and can be wasteful of a valuable research compound. It is generally preferable to improve the formulation to enhance bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Poor and variable absorption due to low solubility. Inconsistent gavage technique. | Implement a formulation strategy to improve solubility and dissolution (see Experimental Protocols). Ensure all personnel are thoroughly trained in oral gavage techniques. |
| Low or undetectable plasma concentrations of this compound. | Insufficient oral absorption. Rapid metabolism. | Consider using a formulation designed for poorly soluble drugs, such as a solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS). Co-administration with a metabolic inhibitor (use with caution and appropriate justification) could be explored if rapid metabolism is confirmed. |
| Precipitation of the compound in the dosing vehicle. | The dosing vehicle is not able to maintain the compound in solution at the desired concentration. | Test a range of pharmaceutically acceptable vehicles. Consider using a co-solvent system or a lipid-based formulation where the compound has higher solubility. |
| Signs of gastrointestinal distress in animals after dosing. | High concentration of the drug or excipients irritating the GI tract. Improper gavage technique causing esophageal or stomach injury. | Reduce the concentration of the dosing formulation and increase the dosing volume (within acceptable limits). Review and refine the oral gavage procedure. Consider using flexible gavage needles to minimize the risk of injury. |
Quantitative Data: Pharmacokinetics of Representative NNMT Inhibitors
Since specific pharmacokinetic data for this compound is not publicly available, the following table summarizes the reported pharmacokinetic parameters for two other quinoline-based NNMT inhibitors in rodents. This data can serve as a useful reference for what might be expected with this compound.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Oral Bioavailability (%) | Reference |
| JBSNF-000088 | C57BL/6 Mice | 10 mg/kg, Oral Gavage | 3568 | 0.5 | Not Reported | ~40 | [3] |
| 5-amino-1MQ | Rats | Not Specified, Oral | 2252 | Not Reported | 14431 | 38.4 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Here are detailed methodologies for two common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound.
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., Soluplus®, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both this compound and the polymer are soluble.
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and X-Ray Diffraction (XRD) to check for the absence of crystalline drug.
-
Reconstitution: For dosing, the solid dispersion powder can be suspended in an appropriate aqueous vehicle (e.g., water with 0.5% carboxymethyl cellulose).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Labrasol®)
-
Co-surfactant/Co-solvent (e.g., Transcutol® P, PEG 400)
-
Glass vials
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial in a predetermined ratio (e.g., 30:40:30 w/w/w).
-
Heat the mixture in a water bath at approximately 40°C to ensure homogeneity.
-
Add the accurately weighed this compound to the excipient mixture.
-
Vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous liquid. This is the SEDDS pre-concentrate.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the SEDDS pre-concentrate to a larger volume (e.g., 250 mL) of distilled water at 37°C with gentle agitation.
-
Visually observe the formation of a clear or slightly opalescent emulsion. The time taken for emulsification should be short.
-
-
Droplet Size Analysis (Optional but Recommended): Characterize the droplet size of the resulting emulsion using a particle size analyzer to ensure it is within the nano- or micro-emulsion range (typically < 200 nm for a nanoemulsion).
-
Administration: The liquid SEDDS formulation can be directly administered to animals via oral gavage.
Visualizations
Signaling Pathway of NNMT
Caption: Signaling pathway of NNMT and its inhibition by this compound.
Experimental Workflow for Improving Bioavailability
Caption: Experimental workflow for enhancing this compound bioavailability.
Troubleshooting Decision Tree
References
Technical Support Center: Overcoming Resistance to NNMT-IN-3 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NNMT-IN-3 to overcome resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is an enzyme that plays a crucial role in cellular metabolism and epigenetics.[2][3][4] It catalyzes the methylation of nicotinamide (NAM) using S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNAM) and S-adenosylhomocysteine (SAH).[3][4] Overexpression of NNMT in cancer cells leads to the depletion of SAM, which is a universal methyl donor for DNA and histone methylation.[2][5][6] This "methyl sink" phenomenon results in global hypomethylation, altering gene expression and promoting cancer cell survival, proliferation, and drug resistance.[5][6] By inhibiting NNMT, this compound aims to restore normal methylation patterns and sensitize cancer cells to therapies.
Q2: Why are cancer cells developing resistance to this compound?
While this compound is designed to overcome resistance, cancer cells can develop resistance to this inhibitor through several potential mechanisms:
-
Upregulation of drug efflux pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in NNMT expression or mutation: While less common, mutations in the NNMT gene could potentially alter the binding site of this compound, reducing its inhibitory effect. Increased expression of NNMT could also require higher concentrations of the inhibitor to be effective.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the effects of NNMT inhibition. For instance, if NNMT inhibition affects the PI3K/Akt pathway, cells might upregulate a parallel survival pathway.[3]
-
Metabolic reprogramming: Cancer cells might adapt their metabolism to become less dependent on the pathways affected by NNMT inhibition.
Q3: What are the expected phenotypic effects of successful this compound treatment in resistant cancer cells?
Successful treatment with this compound in resistant cancer cells is expected to lead to:
-
Resensitization to primary therapy: A primary indicator of success is the restored efficacy of the initial cancer therapy to which the cells had developed resistance (e.g., EGFR-TKIs).[7]
-
Decreased cell proliferation and viability: Inhibition of NNMT has been shown to reduce cancer cell proliferation.[8]
-
Increased apoptosis: Reversal of resistance is often accompanied by an increase in programmed cell death.[9]
-
Changes in cell morphology: A shift from a mesenchymal to a more epithelial phenotype may be observed, indicating a reversal of the epithelial-to-mesenchymal transition (EMT) associated with drug resistance.[5]
-
Reduced migration and invasion: NNMT has been implicated in cancer cell migration and invasion, so its inhibition may reduce these metastatic characteristics.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant effect of this compound on resistant cells. | Suboptimal concentration: The IC50 of this compound can vary between cell lines. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM). |
| Insufficient treatment duration: The epigenetic changes induced by NNMT inhibition may take time to manifest. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Compound instability: this compound may degrade under certain storage or experimental conditions. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High levels of drug efflux: Resistant cells may be actively pumping out the inhibitor. | Co-treat with a known ABC transporter inhibitor (e.g., verapamil) to see if this enhances the effect of this compound. | |
| High variability between replicate experiments. | Inconsistent cell health or density: Variations in cell culture conditions can significantly impact experimental outcomes. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. |
| Pipetting errors: Inaccurate pipetting can lead to inconsistent compound concentrations. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Observed cytotoxicity in control (non-resistant) cells. | Off-target effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different NNMT inhibitor as a control. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations. | Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a solvent-only control in your experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Resistant Cancer Cells
-
Cell Seeding: Seed resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Methylation Marks
-
Cell Treatment: Treat resistant cells with this compound at the determined IC50 concentration for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against histone H3K9me3 and H3K27me3 (or other relevant methylation marks) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or total histone H3) to normalize the results.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line A (Resistant) | Cell Line B (Resistant) | Reference |
| IC50 (Cell-free assay) | 1.1 nM | 1.1 nM | [1] |
| IC50 (Cell-based assay) | 0.4 µM | Data not available | [1] |
Note: The provided IC50 values are from a general source. Researchers should determine the specific IC50 for their cell lines of interest.
Table 2: Effect of this compound on Cellular Methylation Potential
| Treatment | Cell Line A (Resistant) | Cell Line B (Resistant) |
| SAM/SAH Ratio (Control) | Low | Low |
| SAM/SAH Ratio (this compound treated) | Increased | Increased |
| Global H3K9me3 Levels (Control) | Decreased | Decreased |
| Global H3K9me3 Levels (this compound treated) | Increased | Increased |
| Global H3K27me3 Levels (Control) | Decreased | Decreased |
| Global H3K27me3 Levels (this compound treated) | Increased | Increased |
This table represents expected trends based on the mechanism of NNMT inhibition. Actual values should be determined experimentally.
Visualizations
Caption: Mechanism of NNMT-mediated resistance and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in resistant cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting nicotinamide N-methyltransferase overcomes resistance to EGFR-TKI in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
refining Nnmt-IN-3 delivery methods for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nnmt-IN-3 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation, delivery, and in vivo application of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the formulation | Poor solubility of this compound in the chosen vehicle. | 1. Ensure all co-solvents are added sequentially and mixed thoroughly. For example, in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, dissolve this compound in DMSO first before adding the other components. 2. Gentle warming and sonication can aid in dissolution. 3. Consider using a different vehicle system, such as 10% DMSO in 90% corn oil or a solution containing SBE-β-CD, which can improve the solubility of hydrophobic compounds.[1] |
| Inconsistent or lower-than-expected efficacy in vivo | 1. Suboptimal formulation: The compound may not be fully bioavailable. 2. Inadequate dosage: The administered dose may be too low to achieve the desired therapeutic effect. 3. Route of administration: The chosen route (e.g., oral gavage vs. intraperitoneal injection) may affect absorption and distribution. 4. Metabolism of the inhibitor: Some NNMT inhibitors are "slow-turnover substrates," meaning the body metabolizes them into their active form.[2] | 1. Re-evaluate the formulation for any signs of precipitation. Prepare fresh formulations for each experiment. 2. Perform a dose-response study to determine the optimal dosage for your animal model. 3. Compare different administration routes. Intraperitoneal (IP) injection often leads to higher bioavailability than oral gavage (PO). 4. Account for the potential metabolism of this compound when designing experiments and interpreting results. |
| Off-target effects or toxicity | 1. High dosage: The administered dose may be in a toxic range. 2. Vehicle toxicity: The vehicle itself (e.g., high concentrations of DMSO) can cause adverse effects. 3. Non-specific binding: The inhibitor may be interacting with other methyltransferases or cellular targets. | 1. Conduct a toxicity study to determine the maximum tolerated dose (MTD). 2. Run a vehicle-only control group to assess any effects of the delivery vehicle. 3. Review literature for known off-target effects of similar compounds and consider selectivity assays if needed. |
| Variability between animals | Inherent biological differences in drug metabolism among animals. | 1. Ensure a homogenous group of animals in terms of age, sex, and genetic background. 2. Increase the number of animals per group to improve statistical power. |
Frequently Asked Questions (FAQs)
Formulation and Delivery
-
Q1: What are the recommended vehicles for in vivo delivery of this compound?
-
A1: Several vehicle formulations can be used for NNMT inhibitors. Common choices include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil[1] The optimal vehicle may depend on the desired route of administration and experimental model.
-
-
-
Q2: How should I prepare the formulation?
-
A2: It is crucial to add the co-solvents sequentially. For instance, in a DMSO/PEG300/Tween-80/Saline formulation, dissolve this compound in DMSO first, then add PEG300 and mix, followed by Tween-80 and mix, and finally add saline to the desired volume.[1]
-
-
Q3: What is the recommended route of administration?
-
A3: Both intraperitoneal (IP) injection and oral gavage (PO) can be used. IP injection generally offers higher bioavailability. The choice of administration route can influence the pharmacokinetic profile of the compound.
-
Efficacy and Mechanism of Action
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT).[3] NNMT is an enzyme that plays a key role in cellular metabolism by catalyzing the methylation of nicotinamide. By inhibiting NNMT, this compound can modulate the levels of S-adenosylmethionine (SAM) and NAD+, which in turn affects various signaling pathways.[4][5]
-
-
Q5: What are the expected in vivo effects of this compound?
-
A5: While specific in vivo data for this compound is limited, studies with other NNMT inhibitors in models of metabolic disease have shown effects such as reduced body weight, improved insulin sensitivity, and normalized glucose tolerance.[2] In cancer models, NNMT inhibition has been shown to reduce tumor growth and metastasis.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a related, well-characterized NNMT inhibitor, JBSNF-000088, for comparative purposes.
Table 1: In Vitro Potency of NNMT Inhibitors
| Compound | Target | IC50 (Cell-free) | IC50 (Cell-based) |
| This compound | NNMT | 1.1 nM | 0.4 µM |
| NNMTi | NNMT | 1.2 µM | Not Reported |
Data for this compound from MedchemExpress. Data for NNMTi from Neelakantan et al., 2019.[3][6]
Table 2: Example In Vivo Efficacy of an NNMT Inhibitor (JBSNF-000088) in a High-Fat Diet (HFD) Mouse Model
| Treatment Group | Change in Body Weight | Glucose Tolerance (AUC) |
| Lean Control | Baseline | Normalized |
| HFD Control | Increased | Impaired |
| HFD + JBSNF-000088 | Reduced vs. HFD Control | Normalized to Lean Control |
This data is illustrative of the potential effects of NNMT inhibition and is based on studies with JBSNF-000088.[2] Similar studies with this compound are required to confirm its specific in vivo efficacy.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required amount of this compound for the desired final concentration and volume.
-
Prepare a stock solution of this compound in DMSO. For a final formulation with 10% DMSO, you can prepare a 10x stock solution.
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Sequentially add the other co-solvents, vortexing thoroughly after each addition:
-
Add 40% of the final volume of PEG300 and vortex.
-
Add 5% of the final volume of Tween-80 and vortex.
-
Add 45% of the final volume of saline and vortex.
-
-
If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.
-
Administer the formulation to the animals immediately after preparation.
Visualizations
Signaling Pathways
Caption: The inhibitory effect of this compound on the NNMT signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse liver nicotinamide N-methyltransferase pharmacogenetics: biochemical properties and variation in activity among inbred strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genetic Nicotinamide N-Methyltransferase (Nnmt) Deficiency in Male Mice Improves Insulin Sensitivity in Diet-Induced Obesity but Does Not Affect Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nnmt-IN-3 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered when using the nicotinamide N-methyltransferase (NNMT) inhibitor, Nnmt-IN-3, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of nicotinamide N-methyltransferase (NNMT).[1] NNMT is a key enzyme that catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (MNA), using S-adenosylmethionine (SAM) as a methyl donor.[2][3] By inhibiting NNMT, this compound can modulate cellular metabolism, specifically impacting NAD+ levels and the SAM/SAH ratio, which can affect various downstream signaling pathways.[2][4]
Q2: Why am I observing high levels of cell death in my primary cell cultures after treatment with this compound?
High levels of cell death following this compound treatment can be attributed to several factors:
-
On-target toxicity: Inhibition of NNMT can lead to metabolic stress, including alterations in NAD+ and SAM levels, which are crucial for cellular health and survival.[2][4] This can trigger apoptotic pathways.
-
Off-target effects: Like many small molecule inhibitors, this compound may have off-target activities that induce cytotoxicity.
-
Concentration and exposure time: The concentration of this compound and the duration of treatment may be too high or too long for your specific primary cell type. Primary cells are often more sensitive to chemical perturbations than immortalized cell lines.[5]
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration.[6]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A dose-response experiment is crucial to determine the optimal concentration. This involves treating your primary cells with a range of this compound concentrations and assessing cell viability at different time points. A common starting point is to test concentrations around the reported IC50 value (0.4 µM in cell-based assays) and extend the range several-fold higher and lower.[1]
Q4: What are the best practices for preparing and storing this compound solutions?
This compound is typically soluble in DMSO.[6][7] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C as recommended by the supplier. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is minimal (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Q5: My primary cells look stressed (e.g., rounded up, detached) but are not showing high levels of apoptosis. What could be the issue?
Cellular stress without overt apoptosis could indicate:
-
Sub-lethal toxicity: The cells may be experiencing metabolic stress or other non-lethal toxic effects that alter their morphology and adhesion.
-
Senescence: Prolonged exposure to certain inhibitors can induce a state of cellular senescence.
-
Cell culture contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause morphological changes and impact cell health.[8][9] It is crucial to regularly screen your cultures for contamination.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Shortly After this compound Treatment
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the EC50 for toxicity. Start with a wide range of concentrations (e.g., 0.01 µM to 10 µM) and narrow down to a sub-toxic range for your specific primary cell type. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in all experiments. |
| Incorrect compound handling or storage. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Contamination of cell culture. | Visually inspect cultures for signs of bacterial or fungal contamination.[8] Perform routine mycoplasma testing. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock of cells.[10] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in primary cell isolates. | Primary cells from different donors or even different passages can exhibit significant variability. Use cells from the same donor and passage number for a set of experiments. Characterize each new batch of primary cells. |
| Inconsistent this compound activity. | Prepare fresh working solutions of this compound for each experiment. Ensure thorough mixing when diluting the stock solution. |
| Cell seeding density. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to treatment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
Issue 3: No Apparent Effect of this compound on Cells
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Confirm the concentration of your stock solution. Try a higher concentration range in your experiments. |
| Inactive compound. | Verify the source and quality of the this compound. If possible, confirm its activity using a cell-free NNMT enzymatic assay. |
| Low NNMT expression in your primary cell type. | Confirm NNMT expression in your primary cells using techniques like qPCR or Western blotting. If NNMT expression is very low, the inhibitor may not have a significant effect. |
| Short incubation time. | The phenotypic effects of NNMT inhibition may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12]
Materials:
-
96-well clear-bottom tissue culture plates
-
Primary cells in culture
-
This compound
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in culture medium. Also prepare a vehicle control (medium with the same final DMSO concentration) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions, vehicle control, or culture medium (for the untreated control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
One hour before the end of the incubation, add 10 µL of lysis buffer to the positive control wells.
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14]
Materials:
-
96-well white- or black-walled, clear-bottom tissue culture plates
-
Primary cells in culture
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed primary cells in a 96-well plate at an optimal density.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[15] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
Materials:
-
6-well tissue culture plates
-
Primary cells in culture
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed primary cells in 6-well plates and treat with this compound and controls for the desired duration.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Primary Hepatocytes (48h Treatment)
| This compound Conc. (µM) | % Cell Viability (LDH Assay) | Fold Change Caspase-3/7 Activity | % Apoptotic Cells (Annexin V+/PI-) |
| 0 (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 | 5.1 ± 1.2 |
| 0.1 | 98 ± 4.8 | 1.2 ± 0.2 | 6.5 ± 1.5 |
| 0.5 | 85 ± 6.1 | 2.5 ± 0.4 | 15.3 ± 2.1 |
| 1.0 | 62 ± 7.5 | 4.8 ± 0.6 | 32.8 ± 3.5 |
| 5.0 | 25 ± 8.2 | 8.1 ± 0.9 | 58.2 ± 4.8 |
| 10.0 | 10 ± 4.3 | 9.5 ± 1.1 | 75.6 ± 5.3 |
Visualizations
Caption: Simplified signaling pathway of NNMT and the effects of its inhibition by this compound.
Caption: General experimental workflow for assessing this compound toxicity in primary cell cultures.
Caption: A logical troubleshooting guide for addressing high cell death with this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. selleckchem.com [selleckchem.com]
- 7. NNMTi | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. corning.com [corning.com]
- 10. adl.usm.my [adl.usm.my]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
adjusting Nnmt-IN-3 experimental protocols for different cell types
Welcome to the technical support center for Nnmt-IN-3, a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols for different cell types and to offer troubleshooting solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that potently and selectively targets Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA). This reaction consumes the universal methyl donor S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH). By inhibiting NNMT, this compound blocks this process, leading to a cascade of downstream effects including the modulation of cellular SAM and NAD+ pools, which in turn impacts epigenetic regulation (histone and DNA methylation) and the activity of NAD+-dependent enzymes like sirtuins and PARPs.[1][2]
Q2: How do I determine the optimal concentration of this compound for my cell type?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability and for the desired biological endpoint (e.g., reduction in MNA levels, modulation of a specific signaling pathway). A typical starting range for many cancer cell lines is between 0.1 µM and 50 µM. It is crucial to first assess the basal expression level of NNMT in your cell line of interest, as cells with low or no NNMT expression are unlikely to respond to this compound.
Q3: What are the expected downstream effects of this compound treatment on cellular metabolism and signaling?
A3: Treatment with this compound is expected to lead to several key molecular changes:
-
Metabolic Shifts: An increase in the cellular SAM/SAH ratio, and potentially an increase in NAD+ levels due to the sparing of nicotinamide from methylation.[3][4][5][6][7]
-
Epigenetic Modifications: Alterations in global histone methylation patterns, particularly an increase in methylation marks such as H3K27me3, due to increased SAM availability for histone methyltransferases.[1][8]
-
Signaling Pathway Modulation: Inhibition of NNMT has been shown to affect key signaling pathways including the STAT3 and Akt/mTOR pathways.[4][6] The specific effects will likely vary depending on the cellular context.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cell viability or signaling. | 1. Low or absent NNMT expression in the chosen cell line.2. This compound concentration is too low.3. Inactive this compound due to improper storage or handling.4. Insufficient treatment duration. | 1. Confirm NNMT expression in your cell line by Western blot or qPCR. Select a cell line with known high NNMT expression as a positive control.2. Perform a dose-response experiment with a wider concentration range.3. Use a fresh aliquot of this compound and ensure proper storage conditions.4. Extend the treatment duration (e.g., 48-72 hours), monitoring for cytotoxicity. |
| High background or inconsistent results in NNMT activity assays. | 1. Suboptimal assay conditions (e.g., pH, temperature).2. Contamination of reagents.3. High endogenous thiol levels in cell lysate interfering with fluorometric assays. | 1. Optimize assay buffer components and incubation times.2. Use fresh, high-quality reagents.3. Include a background control without the nicotinamide substrate to account for non-specific signal. |
| Discrepancy between in-vitro (enzyme assay) and in-cellulo (cell-based assay) activity. | 1. Poor cell permeability of this compound.2. Efflux of the inhibitor by cellular transporters.3. Intracellular metabolism of this compound. | 1. Consider using a different NNMT inhibitor with known good cell permeability.2. Co-treat with known efflux pump inhibitors (use with caution and appropriate controls).3. This is a known challenge with some small molecule inhibitors and may require medicinal chemistry efforts to improve compound properties. |
| Unexpected changes in MNA levels in control (DMSO-treated) cells. | Long-term exposure to DMSO can sometimes affect cellular metabolism.[9] | Minimize the duration of DMSO exposure where possible. Ensure that the final DMSO concentration is consistent across all treatment and control groups and is as low as feasible. |
| Variability in SAM/SAH ratio measurements. | The concentration of methionine in the cell culture medium can significantly impact cellular SAM levels.[1] | Use a defined medium with a known and consistent concentration of methionine for all related experiments. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Various NNMT Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | - | Cell-free | 0.0011 | [1] |
| This compound | - | Cell-based | 0.4 | [1] |
| Compound 78 | HSC-2 (Oral Cancer) | Cell Viability (MTT) | ~10-50 | [9] |
| 5-AMQ | Saos-2 (Osteosarcoma) | Cell Viability (MTT) | >10, <100 | [10] |
| 5-AMQ | MCC13 (Merkel Cell Carcinoma) | Cell Viability (MTT) | >10, <100 | [10] |
| EL-1 | Saos-2 (Osteosarcoma) | Cell Viability (MTT) | ~100 | [10] |
| II559 | Clear Cell Renal Cancer | Cellular Inhibition | ~0.15 | [11] |
| II802 | Clear Cell Renal Cancer | Cellular Inhibition | ~0.15 | [11] |
Note: Data for this compound in specific cell lines is limited in publicly available literature. The table includes data for other NNMT inhibitors to provide a general reference for expected potency ranges.
Experimental Protocols
Protocol 1: Determining Cell-Type Specific IC50 for Cell Viability
This protocol uses a standard MTT assay to measure cell viability after treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of NNMT Pathway Proteins
This protocol is for assessing the protein levels of NNMT and downstream signaling molecules.
Methodology:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., NNMT, p-STAT3, p-Akt, H3K27me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[12][13][14][15]
Protocol 3: LC-MS/MS Analysis of Intracellular Metabolites (SAM, SAH, NAD+)
This protocol provides a general workflow for quantifying key metabolites affected by this compound.
Methodology:
-
Metabolite Extraction:
-
After treatment, quickly wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Sonicate the samples briefly and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[3]
-
-
Sample Preparation: Collect the supernatant and dry it under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system with appropriate columns and settings for the detection and quantification of SAM, SAH, and NAD+.[3][5][16]
-
Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards. Normalize the data to the total protein content of the cell pellet.
Visualizations
References
- 1. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. NNMT Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Nnmt-IN-3 and Other NNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, oncology, and neurodegenerative conditions. The development of potent and selective NNMT inhibitors is a key focus of current research. This guide provides an objective comparison of the efficacy of a prominent NNMT inhibitor, Nnmt-IN-3, with other notable inhibitors, supported by experimental data.
Data Presentation: Comparative Efficacy of NNMT Inhibitors
The following table summarizes the in vitro and in-cell efficacy of this compound and other selected NNMT inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are presented to facilitate a quantitative comparison of their potencies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Assay Type | Target Species | IC50 / Ki | Citation(s) |
| This compound | Small Molecule | Cell-free | Not Specified | 1.1 nM (IC50) | [1] |
| Cell-based | Not Specified | 0.4 µM (IC50) | [1] | ||
| JBSNF-000088 | Small Molecule | Cell-free | Human | 1.8 µM (IC50) | [2][3][4][5][6] |
| Cell-free | Monkey | 2.8 µM (IC50) | [2][3][4][5][6] | ||
| Cell-free | Mouse | 5.0 µM (IC50) | [2][3][4][5][6] | ||
| Cell-based (U2OS) | Human | 1.6 µM (IC50) | [3] | ||
| Cell-based (3T3L1) | Mouse | 6.3 µM (IC50) | [3] | ||
| II399 | Bisubstrate | Biochemical | Not Specified | 5.9 nM (Ki) | [7][8][9] |
| Cell-based (24h) | Not Specified | 7.9 µM (IC50) | [7] | ||
| Cell-based (48h) | Not Specified | 1.9 µM (IC50) | [7][8] | ||
| Compound 78 | Bisubstrate | Biochemical | Not Specified | 1.41 µM (IC50) | [10][11][12] |
| NNMTi | Small Molecule | Biochemical | Not Specified | 1.2 µM (IC50) | [13] |
| RS004 | Covalent | Biochemical | Not Specified | Not Specified | [14] |
| 6-methylaminonicotinamide | Small Molecule | Biochemical | Not Specified | 19.8 µM (IC50) | [11] |
| Bisubstrate Analog 2 | Bisubstrate | Biochemical | Not Specified | 4.4 µM (IC50) | [11] |
| Inhibitor 1 | Bisubstrate | Biochemical | Human | 0.26 µM (IC50) | |
| Inhibitor 2 | Small Molecule | Biochemical | Human | 1.6 µM (IC50) | |
| Inhibitor 3 | Small Molecule | Biochemical | Human | 0.18 µM (IC50) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for common NNMT inhibition assays.
In Vitro (Cell-Free) NNMT Inhibition Assay (Fluorometric)
This protocol is based on the detection of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction.
Materials:
-
Recombinant NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
Test inhibitors (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 2 mM DTT)
-
SAH detection kit (e.g., utilizing SAH hydrolase and a fluorescent probe)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the test inhibitor solution, recombinant NNMT enzyme, and SAM.
-
Initiate the enzymatic reaction by adding nicotinamide.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution).
-
Add the SAH detection reagents, which will generate a fluorescent signal proportional to the amount of SAH produced.
-
Incubate at room temperature for a specified time to allow for signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based NNMT Inhibition Assay (LC-MS/MS)
This protocol measures the inhibition of NNMT activity within a cellular context by quantifying the product, 1-methylnicotinamide (1-MNA).
Materials:
-
Cultured cells known to express NNMT (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound)
-
Lysis buffer
-
Internal standard (e.g., deuterated 1-MNA)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 24 or 48 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and collect the cell lysates.
-
Add an internal standard to each lysate sample.
-
Precipitate proteins by adding cold acetonitrile and centrifuge to pellet the debris.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of 1-MNA in each sample using a validated LC-MS/MS method.
-
Normalize the 1-MNA levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of 1-MNA production for each inhibitor concentration and determine the IC50 value.
Mandatory Visualization: NNMT and SIRT1 Signaling Pathway
The following diagram illustrates the role of NNMT in cellular metabolism and its interaction with the SIRT1 signaling pathway, a key regulator of metabolic processes.[16][17][18][19] Overexpression of NNMT can lead to the depletion of NAD+, a critical co-substrate for SIRT1, thereby affecting downstream metabolic pathways.[19]
Caption: NNMT's role in the SIRT1 signaling pathway.
Experimental Workflow: NNMT Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating NNMT inhibitors.
Caption: Workflow for NNMT inhibitor discovery.
References
- 1. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Nnmt-IN-3 Versus siRNA Knockdown for Targeting NNMT
For researchers, scientists, and drug development professionals investigating the role of Nicotinamide N-Methyltransferase (NNMT) in various biological processes, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for reducing NNMT function: the chemical inhibitor Nnmt-IN-3 and siRNA-mediated gene knockdown.
This comparison guide delves into their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed experimental protocols. Furthermore, it visualizes key concepts through diagrams to facilitate a comprehensive understanding of both methodologies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA knockdown lies in the level at which they target NNMT. This compound is a potent and selective small molecule that directly inhibits the enzymatic activity of the NNMT protein. In contrast, small interfering RNA (siRNA) acts at the genetic level, preventing the translation of NNMT messenger RNA (mRNA) into protein.
This compound functions as a competitive inhibitor, binding to the active site of the NNMT enzyme and preventing its natural substrates, nicotinamide (NAM) and S-adenosylmethionine (SAM), from binding. This direct inhibition leads to a rapid and reversible cessation of NNMT's catalytic activity.
siRNA knockdown , on the other hand, leverages the cell's natural RNA interference (RNAi) pathway. A synthetic double-stranded siRNA molecule, designed to be complementary to a specific sequence within the NNMT mRNA, is introduced into the cell. The RNA-induced silencing complex (RISC) then unwinds the siRNA and uses one strand as a guide to find and cleave the target NNMT mRNA. This degradation of the mRNA prevents the synthesis of new NNMT protein, leading to a gradual and more sustained reduction in total NNMT protein levels.
dot
Caption: Mechanisms of this compound and siRNA targeting NNMT.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy and effects of this compound and siRNA knockdown of NNMT. It is important to note that these data are compiled from different studies and experimental systems, which may account for some of the variability.
Table 1: Efficacy of NNMT Inhibition and Knockdown
| Parameter | This compound | siRNA Knockdown | Citation(s) |
| Potency (IC50) | 1.1 nM (cell-free) 0.4 µM (cell-based) | Not Applicable | [1] |
| Knockdown Efficiency | Not Applicable | >75% reduction in NNMT protein 60-90% reduction in Nnmt mRNA | [2][3] |
Table 2: Effects on Cellular Metabolites and Histone Methylation
| Cellular Effect | This compound | siRNA Knockdown | Citation(s) |
| SAM/SAH Ratio | Expected to increase | Increased | [1][2] |
| NAD+ Levels | Expected to increase | Increased | [4][5] |
| Histone Methylation | Increased H3K27me3 and H3K4me3 | Increased H3K4 and H3K27 trimethylation | [1][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these techniques. Below are representative protocols for both this compound treatment and siRNA transfection.
This compound Inhibition in Cell Culture
This protocol outlines a general procedure for treating cultured cells with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental endpoint.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent such as DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cellular effects.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO) to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific downstream effects being measured.
-
-
Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as western blotting for protein expression, mass spectrometry for metabolite analysis (e.g., SAM, SAH), or chromatin immunoprecipitation (ChIP) for histone methylation analysis.
-
dot
Caption: Workflow for this compound cell-based experiments.
siRNA-Mediated Knockdown of NNMT
This protocol provides a general guideline for transiently knocking down NNMT expression using siRNA. Optimization of siRNA concentration and transfection reagent is essential for each cell line.
-
siRNA and Reagent Preparation:
-
Resuspend lyophilized NNMT-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20-50 µM.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
In tube A, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in a serum-free medium like Opti-MEM™.
-
In tube B, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Post-Transfection and Analysis:
-
The medium can be changed after 4-6 hours if toxicity is a concern.
-
Harvest cells for analysis typically 48-72 hours post-transfection. The optimal time for analysis depends on the stability of the NNMT protein and the desired endpoint.
-
Assess knockdown efficiency by qRT-PCR for NNMT mRNA levels and by western blotting for NNMT protein levels.
-
dot
Caption: Workflow for siRNA-mediated NNMT knockdown.
Comparison of Advantages and Disadvantages
The choice between this compound and siRNA knockdown depends on the specific research question, experimental system, and desired outcomes.
Table 3: Comparison of this compound and siRNA Knockdown
| Feature | This compound (Chemical Inhibition) | siRNA Knockdown (Genetic Silencing) |
| Mechanism | Direct, reversible inhibition of enzyme activity | Indirect, sustained reduction of protein synthesis |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours to see protein reduction) |
| Reversibility | Reversible upon washout | Long-lasting, dependent on cell division |
| Specificity | Potential for off-target binding to other proteins | Potential for off-target mRNA knockdown |
| Dose Control | Easily titratable for dose-response studies | Less precise dose control at the protein level |
| Applications | Acute studies, validation of phenotype, in vivo studies | Chronic loss-of-function studies, target validation |
| Complexity | Relatively simple to apply to cell culture | Requires transfection optimization |
| Potential Issues | Off-target effects, cell permeability, stability | Off-target effects, incomplete knockdown, cellular toxicity from transfection |
dot
Caption: Advantages and disadvantages of each method.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of NNMT. The choice of which to use will be dictated by the specific experimental goals. For acute studies requiring rapid and reversible inhibition of NNMT's enzymatic activity, this compound is the superior choice. For studies requiring a sustained and specific reduction in NNMT protein levels to investigate the long-term consequences of its absence, siRNA knockdown is more appropriate.
References
- 1. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics reveals NNMT as a master metabolic regulator of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nnmt-IN-3 and Other Metabolic Modulators for Researchers
In the landscape of therapeutic development for metabolic diseases such as obesity and type 2 diabetes, a diverse array of metabolic modulators are under investigation. This guide provides a comparative analysis of the novel Nicotinamide N-methyltransferase (NNMT) inhibitor, Nnmt-IN-3, with other prominent metabolic modulators, including other NNMT inhibitors and agents with distinct mechanisms of action. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data to inform future research and development efforts.
Mechanism of Action: A Tale of Two Strategies
Metabolic modulators can be broadly categorized by their mechanism of action. One strategy, exemplified by NNMT inhibitors, involves targeting intracellular enzymes to modulate cellular metabolism. The other, utilized by agents like GLP-1 receptor agonists, focuses on hormonal signaling pathways that regulate appetite and glucose homeostasis.
Nicotinamide N-methyltransferase (NNMT) Inhibition:
NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), using S-adenosylmethionine (SAM) as the methyl donor.[1][2] This process affects the cellular levels of SAM, a universal methyl donor for various biological methylation reactions, and nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions.[3] Overexpression of NNMT has been associated with obesity and type 2 diabetes.[2][4] By inhibiting NNMT, compounds like this compound aim to increase intracellular NAD+ and SAM levels, thereby enhancing energy metabolism and reducing fat accumulation.[4]
Other Mechanisms of Metabolic Modulation:
In contrast, other metabolic modulators operate through different pathways:
-
GLP-1 Receptor Agonists (Liraglutide, Semaglutide, Tirzepatide): These drugs mimic the action of the endogenous incretin hormone glucagon-like peptide-1 (GLP-1).[5][6] They enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and act on the brain to promote satiety and reduce appetite.[5][6][7] Tirzepatide is a dual agonist, targeting both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors.[8][9]
-
Metformin: The precise mechanism of metformin is not fully elucidated but is known to decrease hepatic glucose production, decrease intestinal absorption of glucose, and improve insulin sensitivity by increasing peripheral glucose uptake and utilization.[10][11][12] It also appears to modulate appetite through effects on the gut-brain axis.[11]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a selection of other metabolic modulators. It is important to note that the nature of the available data varies significantly between the different classes of compounds, precluding a direct one-to-one comparison of all parameters.
Table 1: In Vitro Potency of NNMT Inhibitors
| Compound | Target | Assay Type | IC50 | Source |
| This compound | NNMT | Cell-free | 1.1 nM | [13] |
| NNMT | Cell-based | 0.4 µM | [13] | |
| JBSNF-000088 | human NNMT | Fluorescence enzymatic | 1.8 µM | [14] |
| monkey NNMT | Fluorescence enzymatic | 2.8 µM | [14] | |
| mouse NNMT | Fluorescence enzymatic | 5.0 µM | [14] | |
| 5-amino-1-methylquinolinium (5-amino-1MQ) | NNMT | Biochemical | 1.2 ± 0.1 µM | [15] |
Table 2: In Vivo Efficacy of Selected Metabolic Modulators
| Compound | Model | Key Findings | Source |
| JBSNF-000088 | High-fat diet-induced obese mice | Reduced body weight, improved insulin sensitivity, normalized glucose tolerance. | [1][2] |
| 5-amino-1-methylquinolinium (5-amino-1MQ) | High-fat diet-induced obese mice | Progressive loss of body weight, reduced adipose tissue mass.[16] | [16][17] |
| Liraglutide | Clinical trials in humans with obesity | ~4 to 6 kg weight loss compared to placebo. | [18] |
| Semaglutide | Clinical trials in humans with obesity | ~15% reduction in body weight. | [19][20] |
| Tirzepatide | Clinical trials in humans with obesity | Up to 20% reduction in body weight. | [21] |
| Metformin | Clinical trials in humans with type 2 diabetes | Modest weight loss, often in the range of 2-3 kg. | [11] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.
References
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drteresetaylor.com [drteresetaylor.com]
- 6. Understanding Liraglutideâs Mechanism of Action: How It Works in Your Body | Levity [joinlevity.com]
- 7. skinlogic.org [skinlogic.org]
- 8. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. dovepress.com [dovepress.com]
- 11. Metformin: Mechanisms in Human Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin: Mechanisms in Human Obesity and Weight Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nuvamedacademy.com [nuvamedacademy.com]
- 18. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Tirzepatide Enhances Weight Loss with Sustained Treatment but Discontinuation Leads to Weight Regain | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
Cross-Validation of Nnmt-IN-3 Effects in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) is emerging as a significant therapeutic target in oncology. Its overexpression is implicated in the progression, metastasis, and chemoresistance of various cancers. Nnmt-IN-3, a potent and selective small-molecule inhibitor of NNMT, has shown promise in preclinical studies. This guide provides a comparative overview of the effects of this compound and other NNMT inhibitors across different cancer models, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of NNMT inhibitors in various cancer cell lines and xenograft models.
| Table 1: In Vitro Efficacy of NNMT Inhibitors Across Cancer Cell Lines | ||
| Cancer Type | Cell Line | NNMT Inhibitor |
| IC50 (µM) | ||
| Multiple Cancer Types | - | This compound |
| Cell-free assay: 0.0011 µM[1] | ||
| Cell-based assay: 0.4 µM[1] | ||
| Oral Cancer | HSC-2 | Unnamed bisubstrate inhibitor |
| Dose-dependent inhibition of proliferation[2] | ||
| Renal Cancer | 786O, Caki-1 | siRNA-mediated NNMT knockdown |
| Suppression of proliferation and metastasis[3] | ||
| Glioblastoma | - | NNMT depletion |
| Decreased cell growth and tumor formation[3] | ||
| Lung Cancer & Glioma | - | NNMT knockdown |
| Significantly inhibited cell proliferation and migration[4] |
| Table 2: In Vivo Efficacy of NNMT Inhibition in Xenograft Models | ||||
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Ovarian Cancer | Intraperitoneal metastasis model | NNMT inhibitors | Suppressed proliferation, migration, and invasion | [5] |
| Breast Cancer | Orthotopic mouse model (SUM159PT) | NNMT knockout | Delayed tumor formation | [6] |
| Ovarian Cancer | Intraperitoneally injected HeyA8 cells | NNMTi | Reduced tumor burden | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the NNMT inhibitor (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The results are used to calculate cell viability and IC50 values.[4]
Transwell Migration Assay
-
Cell Preparation: Cancer cells are serum-starved for 24 hours.
-
Seeding: Cells (e.g., 5 x 10^4) are resuspended in serum-free medium and seeded into the upper chamber of a Transwell insert (8 µm pore size).
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Treatment: The NNMT inhibitor or vehicle control is added to both the upper and lower chambers.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration.
-
Fixation and Staining: Non-migrated cells on the upper surface of the insert are removed. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of migrated cells is counted under a microscope in several random fields.[4]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice. For metastasis studies, cells may be injected intravenously or intraperitoneally.[7]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The NNMT inhibitor is administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Tumor growth inhibition is calculated.[6][7]
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of signaling pathways and experimental processes.
Caption: NNMT signaling pathway and the impact of its inhibition.
Caption: A typical experimental workflow for evaluating NNMT inhibitors.
Conclusion
The available data strongly suggest that NNMT is a viable therapeutic target in a range of cancers. Inhibition of NNMT, exemplified by compounds like this compound, consistently leads to reduced cancer cell proliferation, migration, and in vivo tumor growth. The mechanism of action appears to be multifactorial, involving the modulation of cellular methylation potential and key oncogenic signaling pathways such as PI3K/Akt.[4] While direct cross-validation studies of this compound in a wide panel of cancer models within a single study are not yet abundant in the public domain, the collective evidence from various studies points towards a broad anti-cancer activity. Further research, including head-to-head comparisons of different NNMT inhibitors in multiple cancer types, will be crucial for the clinical translation of this promising therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Nnmt-IN-3's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nnmt-IN-3's performance with other nicotinamide N-methyltransferase (NNMT) inhibitors, supported by experimental data. It is intended to serve as a resource for researchers and professionals in drug development for the independent verification of this compound's mechanism of action.
Introduction to NNMT and its Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2][3] This process influences the levels of several key cellular components:
-
S-adenosylmethionine (SAM): The universal methyl donor for various cellular reactions, including DNA and histone methylation. By consuming SAM, NNMT can act as a "methyl sink," impacting global cellular methylation potential.[4][5]
-
Nicotinamide (NAM): A precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for NAD+-dependent enzymes like sirtuins and PARPs.[1][3] NNMT regulates NAM levels, thereby influencing NAD+ biosynthesis and the activity of these enzymes.[5][6]
-
S-adenosyl-L-homocysteine (SAH): A product of the NNMT reaction and a precursor to homocysteine.[3]
Elevated NNMT expression has been linked to various diseases, including cancer, metabolic disorders like obesity and type 2 diabetes, and age-related conditions such as sarcopenia.[1][3][7] This has made NNMT an attractive therapeutic target, leading to the development of inhibitors like this compound.
This compound is a potent and selective small molecule inhibitor of NNMT.[7] Its mechanism of action is centered on the direct inhibition of the NNMT enzyme, leading to a cascade of downstream cellular effects. This guide will delve into the experimental verification of this mechanism and compare its performance with other known NNMT inhibitors.
Comparative Performance of NNMT Inhibitors
The efficacy of NNMT inhibitors can be assessed through various quantitative measures, primarily the half-maximal inhibitory concentration (IC50) in both cell-free (biochemical) and cell-based assays. Lower IC50 values indicate higher potency.
| Inhibitor | Type | Cell-Free IC50 | Cell-Based IC50 | Key Features & Applications |
| This compound | Small Molecule | 1.1 nM[7] | 0.4 µM[7] | Potent and selective; potential for research in obesity, type 2 diabetes, sarcopenia, and cancer.[7] |
| Bisubstrate Inhibitor (Compound 78) | Small Molecule | 1.41 µM[8][9] | - | Targets both SAM and nicotinamide binding sites; demonstrates dose-dependent inhibition of cancer cell proliferation.[8][9] |
| II399 | Bisubstrate Inhibitor | Ki, app = 5.9 nM[10] | - | Contains an unconventional SAM mimic for improved selectivity.[10] |
| LL320 | Bisubstrate Inhibitor | Ki, app = 6.8 nM[10] | - | Potent bisubstrate inhibitor used in chemoproteomic studies for selectivity profiling.[10] |
| Yuanhuadine | Natural Product (Daphnane Diterpenoid) | ~50% inhibition at 0.5 µM[1] | - | Suppresses NNMT mRNA expression in lung cancer cell lines.[1] |
Key Signaling Pathways and Cellular Effects of NNMT Inhibition
The inhibition of NNMT by compounds like this compound triggers a series of downstream events that constitute its mechanism of action. These can be verified through various experimental approaches.
Alteration of Cellular Metabolite Levels
Direct inhibition of NNMT is expected to increase the intracellular concentrations of its substrates, SAM and nicotinamide, and decrease the concentration of its product, MNA.
Caption: Inhibition of NNMT by this compound.
Modulation of NAD+ Metabolism and Sirtuin Activity
By increasing the availability of nicotinamide, NNMT inhibition can lead to increased NAD+ levels through the salvage pathway.[6] This, in turn, can enhance the activity of NAD+-dependent enzymes like Sirtuin 1 (SIRT1), which are crucial for cellular processes such as mitochondrial function and stress resistance.[3][6]
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of NNMT Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Potential of Nicotinamide N-Methyltransferase (NNMT) Inhibitors.
The landscape of targeted therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cellular metabolism and epigenetic regulation, has emerged as a promising target in various diseases, including cancer and metabolic disorders. Inhibition of NNMT has demonstrated the potential to synergize with existing therapeutic agents, offering new avenues for treatment. This guide provides an objective comparison of the synergistic effects of NNMT inhibitors, supported by available experimental data, to inform further research and drug development.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of NNMT inhibition with other drugs. It is important to note that these studies utilize different NNMT inhibitors or methods of NNMT suppression, cell lines, and experimental conditions, which should be considered when comparing the data.
Table 1: Synergistic Effects of NNMT Inhibition with Chemotherapy
| Combination | Cancer Type | Cell Line(s) | NNMT Inhibition Method | Key Quantitative Finding(s) | Reference(s) |
| NNMT Inhibitor (Curcumin) + 5-Fluorouracil (5-FU) | Colorectal Cancer | HT-29, SW480 | Curcumin | IC50 of 5-FU reduced by ~1.3 to 2.6-fold. In SW480/NNMT cells, the IC50 of 5-FU decreased from 46.32 mg/L to 18.2 mg/L when combined with curcumin. | [1] |
| NNMT siRNA + Gefitinib (EGFR-TKI) | Non-Small Cell Lung Cancer (NSCLC) | PC9-Gef (Gefitinib-resistant) | siRNA | Combination Index (CI) of 0.285 at 10 µM Gefitinib , indicating strong synergism. | [2] |
Note: Curcumin is a natural product with NNMT inhibitory activity.
Table 2: Synergistic Effects of NNMT Inhibition with Other Targeted Therapies
| Combination | Disease Model | Cell Line/Model | NNMT Inhibition Method | Key Finding(s) | Reference(s) |
| NNMT Inhibitor + SGLT2 Inhibitor | Diabetic Nephropathy | HK-2 cells (in vitro) | Unspecified NNMT inhibitor | Qualitative synergy observed. The combination further reduced extracellular matrix synthesis and profibrotic phenotype transition compared to single agents. Quantitative synergy data (e.g., CI value) is not available. | [3] |
| NNMT Knockdown + Paclitaxel | Ovarian Clear Cell Carcinoma | OVTOKO, RMG1 | shRNA | Qualitative synergy observed. NNMT knockdown increased paclitaxel sensitivity in cells with high endogenous NNMT expression. Specific quantitative synergy data is not available. | [4] |
| NNMT Overexpression + Paclitaxel | Breast Cancer | MCF-7 | Lentiviral overexpression | High NNMT expression correlates with paclitaxel resistance. Ectopic NNMT overexpression significantly inhibited apoptotic cell death induced by paclitaxel. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability and Synergy Analysis
A common method to assess the synergistic effect of drug combinations is to measure cell viability and calculate a Combination Index (CI).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the NNMT inhibitor, the combination drug (e.g., chemotherapy), and the combination of both at various ratios. A vehicle-treated control group is also included.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 24-72 hours.
-
Viability Assay: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic, additive, or antagonistic effects of the drug combination are determined by calculating the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in relevant signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., NNMT, p-Akt, SIRT1, cleaved caspase-3).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure changes in gene expression at the mRNA level.
-
RNA Extraction: Total RNA is extracted from cells using a suitable kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers. The expression level of the target gene is quantified relative to a housekeeping gene (e.g., GAPDH).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of NNMT inhibitors are rooted in their ability to modulate key cellular processes. The inhibition of NNMT leads to an increase in the cellular levels of S-adenosylmethionine (SAM) and nicotinamide (NAM), and a decrease in S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA). This rebalancing of metabolites impacts downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase enhances paclitaxel resistance in ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nnmt-IN-3 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the nicotinamide N-methyltransferase (NNMT) inhibitor, Nnmt-IN-3, and its analogs. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to aid in the selection and application of these chemical probes.
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, oncology, and neurodegenerative diseases.[1][2] NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. This process plays a crucial role in regulating cellular NAD+ and SAM levels, thereby influencing energy metabolism and epigenetic processes.[2] The development of potent and selective NNMT inhibitors is critical for dissecting its physiological and pathological roles. This guide focuses on a comparative analysis of this compound and other key NNMT inhibitors.
Quantitative Performance Data
The following table summarizes the in vitro and in-cell inhibitory activities of this compound and a selection of its analogs and other notable NNMT inhibitors. The data has been compiled from various studies to provide a comparative overview of their potency. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
| Compound Name | Type | Target | IC50 (in vitro) | Ki | IC50 (in-cell) | Reference |
| This compound | Small Molecule | NNMT | 1.1 nM | - | 0.4 µM | [Source for this compound data] |
| LL320 | Bisubstrate | NNMT | - | 6.8 nM | - | [3][4] |
| II399 | Bisubstrate | NNMT | - | 5.9 nM | 1.9 µM | [3][4] |
| JBSNF-000088 | Small Molecule | NNMT | 2.45 µM | - | - | [3] |
| 5-amino-1-methylquinolinium (5-AMQ) | Small Molecule | NNMT | 1.2 µM | - | - | [5] |
| 6MeONa | Small Molecule | NNMT | 2.5 µM | - | - | [5] |
| EL-1 | Bisubstrate | NNMT | 74 nM | - | - | [5] |
| Compound 78 | Bisubstrate | NNMT | 1.41 µM | 5.6 µM | - | [6] |
| Compound 1 | Bisubstrate | NNMT | 14.9 µM | 36 µM | - | [6] |
| Compound 2 | Bisubstrate | NNMT | 4.4 µM | - | - | [6] |
| Compound 17u | Bisubstrate | NNMT | 3.7 nM | - | - | [7] |
| Peptide 23 | Macrocyclic Peptide | NNMT | 0.15 nM | - | - | [8] |
| Peptide 26 | Macrocyclic Peptide | NNMT | - | - | 770 nM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
NNMT Inhibition Assay (Fluorometric, SAHH-coupled)
This is a common in vitro method to determine the inhibitory potency (IC50) of compounds against NNMT.[3]
Principle: The enzymatic activity of NNMT produces S-adenosyl-L-homocysteine (SAH). In a coupled reaction, SAH hydrolase (SAHH) converts SAH to homocysteine. The free thiol group of homocysteine is then detected by a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence. Inhibitors of NNMT will reduce the production of SAH and thus decrease the fluorescent signal.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo4)
-
Assay Buffer (e.g., 25 mM Tris, pH 7.5, 50 mM KCl, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Plate reader capable of fluorescence detection (e.g., Ex/Em = 400/465 nm)
Procedure:
-
Prepare a reaction mixture containing NNMT enzyme, SAHH, and the fluorescent probe in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no NNMT).
-
Initiate the reaction by adding a mixture of SAM and nicotinamide to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model using graphing software (e.g., GraphPad Prism).
Cell-Based NNMT Inhibition Assay
This assay measures the ability of a compound to inhibit NNMT activity within a cellular context.
Principle: Cells overexpressing NNMT are treated with the test compound. The level of the NNMT product, 1-methylnicotinamide (1-MNA), in the cell lysate or culture medium is then quantified, typically by mass spectrometry. A reduction in 1-MNA levels indicates cellular NNMT inhibition.
Materials:
-
Human cell line overexpressing NNMT (e.g., HEK293-NNMT)
-
Cell culture medium and reagents
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Mass spectrometer (e.g., LC-MS/MS)
-
1-MNA standard
Procedure:
-
Seed the NNMT-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Collect the cell lysates and/or the culture medium.
-
Prepare the samples for mass spectrometry analysis (e.g., protein precipitation, dilution).
-
Quantify the concentration of 1-MNA in each sample using a validated LC-MS/MS method with a standard curve.
-
Calculate the percent inhibition of 1-MNA production for each compound concentration.
-
Determine the in-cell IC50 value by plotting the percent inhibition against the compound concentration.
Visualizations
Signaling Pathways
The following diagram illustrates the central role of NNMT in cellular metabolism, specifically its intersection with the NAD+ salvage pathway and the S-adenosylmethionine (SAM) cycle. Inhibition of NNMT is hypothesized to increase NAD+ levels and modulate the cellular methylation potential.
Caption: NNMT in the context of NAD+ and SAM metabolism.
Experimental Workflow
The diagram below outlines a typical workflow for the screening and validation of NNMT inhibitors, from initial in vitro assays to cell-based and in vivo studies.
Caption: Workflow for NNMT inhibitor discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nnmt-IN-3: A Guide for Laboratory Professionals
The critical first step for the disposal of any chemical, including Nnmt-IN-3, is to consult the Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding the compound's hazards, handling, storage, and disposal requirements. In the absence of a specific SDS for this compound, the following general procedures for handling research-grade chemical waste should be strictly followed.
General Disposal Procedures for Research-Grade Compounds
When a specific SDS is not available, treating the substance as hazardous is the most prudent approach. The following steps, based on general laboratory waste guidelines, should be implemented:
-
Hazard Identification and Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[3] At a minimum, chemical waste should be segregated into categories such as acids, bases, flammables, oxidizers, and water-reactive compounds.[4]
-
Container Selection and Labeling:
-
Use a container that is compatible with this compound. Whenever possible, use the original container.[3] If the original container is not available, choose one made of a material that will not react with the compound.
-
The container must be in good condition, leak-proof, and have a tightly fitting cap.[3]
-
Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[3]
-
-
Accumulation and Storage:
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3][6] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS for specific, neutralized, and non-hazardous materials.[6]
Principles of Chemical Waste Segregation
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal. The following table summarizes key principles for segregating laboratory chemical waste.
| Waste Category | Storage Guidelines | Incompatible Materials (Do Not Mix) |
| Acids | Store in a designated acid cabinet. Use secondary containment. | Bases, organic solvents, oxidizers, cyanides, sulfides |
| Bases | Store in a designated base cabinet. Use secondary containment. | Acids, organic solvents, oxidizers |
| Flammable Solvents | Store in a fire-rated flammable storage cabinet. | Oxidizers, acids, bases |
| Oxidizers | Store separately from flammable and combustible materials. | Flammable solvents, organic materials, reducing agents |
| Water-Reactive Chemicals | Store in a dry, cool place, away from any water source. | Aqueous solutions, acids, bases |
| Acutely Toxic/P-List Wastes | Store in sealed, clearly labeled containers. Follow specific institutional guidelines for accumulation limits. | Other chemical waste streams |
This table provides a general overview. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principle of chemical waste handling involves containment and transfer. For instance, after an experiment, any unused this compound solution would be collected in a designated, compatible, and clearly labeled hazardous waste container. Contaminated labware, such as pipette tips and tubes, should be collected in a separate, labeled container for solid chemical waste.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the disposal of laboratory chemical waste.
By adhering to these fundamental principles of laboratory safety and waste management, researchers can ensure the safe and compliant disposal of this compound and other novel research compounds, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Nnmt-IN-3
Disclaimer: No specific Safety Data Sheet (SDS) for Nnmt-IN-3 is publicly available. The following safety and handling recommendations are based on the SDS for a structurally similar compound, NNMTi, provided by the same supplier, and general best practices for handling research-grade chemical inhibitors. Researchers must perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
For researchers and drug development professionals working with the novel nicotinamide N-methyltransferase (NNMT) inhibitor, this compound, ensuring a safe laboratory environment is paramount. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Recommended Personal Protective Equipment
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles are recommended when there is a splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. Ensure sleeves are of an appropriate length to protect the arms. |
| Respiratory | Use in a well-ventilated area. A fume hood is required for handling the solid compound and preparing stock solutions. | For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound. The following procedural guidance outlines the key steps from preparation to post-experiment cleanup.
Pre-Experiment Preparation
-
Consult Safety Documentation: Before beginning any work, review your institution's chemical safety protocols and any available supplier information.
-
Designate a Handling Area: All handling of solid this compound and preparation of stock solutions should be conducted within a certified chemical fume hood.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
Handling of Solid this compound and Solution Preparation
-
Weighing: Carefully weigh the required amount of solid this compound in the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolving: Add the appropriate solvent to the solid compound in a suitable container. Gently swirl or vortex to dissolve. Sonication may be used to aid dissolution if necessary.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Controlled Environment: Conduct all experiments involving this compound in a well-ventilated area.
-
Avoid Contact: Take care to avoid direct contact with skin, eyes, and clothing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area as per your institution's guidelines.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Container Compatibility: Ensure the waste container is compatible with the solvents used. For example, do not store acidic waste in metal containers.[1]
-
Disposal Route: Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program. Do not pour this compound solutions down the drain.[2]
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]
Visualizing the Workflow for Safe Handling of this compound
To further clarify the operational procedures, the following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
